BODIPY FL prazosin
説明
特性
CAS番号 |
175799-93-6 |
|---|---|
分子式 |
C28H32BF2N7O3 |
分子量 |
563.4 g/mol |
IUPAC名 |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-[1-difluoroboranyl-5-[(Z)-(3,5-dimethylpyrrol-2-ylidene)methyl]pyrrol-2-yl]propan-1-one |
InChI |
InChI=1S/C28H32BF2N7O3/c1-17-13-18(2)33-22(17)14-20-6-5-19(38(20)29(30)31)7-8-26(39)36-9-11-37(12-10-36)28-34-23-16-25(41-4)24(40-3)15-21(23)27(32)35-28/h5-6,13-16H,7-12H2,1-4H3,(H2,32,34,35)/b22-14- |
InChIキー |
MIPKRDYUTOIJKI-HMAPJEAMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to BODIPY FL Prazosin: Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BODIPY FL prazosin, a high-affinity, fluorescent antagonist for the α1-adrenergic receptor. It details the compound's core fluorescent properties, binding characteristics, and provides structured protocols for its application in research settings.
Core Fluorescent and Binding Properties
This compound is a derivative of prazosin, a well-established α1-adrenergic receptor antagonist, conjugated to the bright and photostable green-fluorescent BODIPY FL dye.[1][2] This conjugation allows for the direct visualization and quantification of α1-adrenergic receptors in cells and tissues. The fluorescence of the BODIPY FL core is characterized by high quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[3][4][5][6]
Quantitative Data Summary
The key photophysical and binding characteristics of this compound are summarized below. Properties for the parent BODIPY FL fluorophore are included for context, as they are fundamental to the conjugate's performance.
| Property | Value | Notes |
| Excitation Maximum (λex) | 485 nm | Optimal wavelength for exciting the fluorophore.[7][8][9] |
| Emission Maximum (λem) | 535 nm | Wavelength of maximum fluorescence emission.[7][8][9] |
| Binding Affinity (Ki), α1A-AR | 14.5 nM | Dissociation constant for the alpha-1A adrenergic receptor subtype.[7][8][10] |
| Binding Affinity (Ki), α1B-AR | 43.3 nM | Dissociation constant for the alpha-1B adrenergic receptor subtype.[7][8][10] |
| Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum (value for parent BODIPY FL dye).[3][4][11] |
| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | Represents the efficiency of converting absorbed light into emitted fluorescence (value for parent BODIPY FL dye).[3][5][12] |
| Molecular Weight | 563.41 g/mol | [8] |
| Molecular Formula | C₂₈H₃₂BF₂N₇O₃ | [8] |
Visualized Mechanisms and Workflows
Ligand-Receptor Interaction and Fluorescence
The following diagram illustrates the fundamental principle of using this compound as a fluorescent probe. The molecule binds specifically to α1-adrenergic receptors. Upon excitation with an appropriate light source (e.g., a 488 nm laser), the BODIPY FL moiety emits a green fluorescent signal, allowing for the localization of the receptor.
General Experimental Workflow
This diagram outlines a typical workflow for labeling, imaging, and analyzing cells using this compound to investigate α1-adrenergic receptor distribution.
Experimental Protocols
The following protocols provide a starting point for using this compound. Optimization may be required depending on the cell type, instrumentation, and specific experimental goals.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mM):
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an anhydrous organic solvent such as DMSO.[8][10][11]
-
For example, to make a 1 mM stock solution from 100 µg of the compound (MW = 563.41), add 177.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable aqueous buffer (e.g., PBS, HBSS) or cell culture medium.
-
For binding assays, a final concentration of ~10 nM is often used.[7][8][10]
-
For cellular imaging, a final concentration range of 1-10 µM may be required for optimal signal.[10] It is recommended to perform a concentration-response curve to determine the ideal concentration for your specific application.
-
Protocol 2: Live-Cell Labeling and Fluorescence Microscopy
This protocol is designed for visualizing the subcellular localization of α1-adrenergic receptors.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with a warm physiological buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 30-60 minutes at either room temperature or 37°C.[7][8][10][13] The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with warm buffer to remove unbound fluorescent ligand and reduce background signal.[10]
-
After the final wash, add fresh buffer or imaging medium to the cells.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope (confocal microscopy is recommended for subcellular localization).
-
Use an excitation source near 488 nm (e.g., an Argon-ion laser or a 488 nm diode laser).[14]
-
Collect the emitted fluorescence using a bandpass filter appropriate for green emission, such as 500-550 nm or 495-565 nm.[14]
-
Acquire images, ensuring that the detector is not saturated to allow for quantitative analysis.
-
Protocol 3: Competitive Binding Assay (Whole-Cell Format)
This protocol outlines a method to determine the binding affinity (Ki) of a non-fluorescent test compound by measuring its ability to displace this compound from α1-adrenergic receptors.
-
Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor subtype of interest in a multi-well plate (e.g., 96-well black, clear-bottom plate).
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a solution of this compound in assay buffer at a fixed concentration (typically at or below its Kd, e.g., 10 nM).[7][8][10]
-
To each well, add the test compound at various concentrations.
-
To determine non-specific binding, add a high concentration of a known, potent, unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine) to a subset of wells.
-
To determine total binding, add only assay buffer to another subset of wells.
-
-
Incubation:
-
Measurement:
-
After incubation, wash the cells with ice-cold buffer to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate filters for BODIPY FL (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other measurements to obtain specific binding.
-
Plot the specific binding of this compound as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ of the test compound.
-
Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
-
References
- 1. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Invitrogen™ BODIPY™ FL Prazosin | Fisher Scientific [fishersci.ca]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lifetein.com [lifetein.com]
- 5. BODIPY - Wikipedia [en.wikipedia.org]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 11. BODIPY | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for preparing sensor molecules and analyzing heterotypic endomembrane fusion in insulin-responsive cells using live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Excitation and Emission Spectra of BODIPY FL Prazosin
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and binding properties of BODIPY FL prazosin, a fluorescent antagonist targeting α1-adrenergic receptors. This document details its core photophysical characteristics, experimental protocols for its application, and visual representations of relevant workflows and biological pathways.
Core Properties of this compound
This compound is a valuable tool in molecular pharmacology and cell biology, combining the high-affinity and specificity of the α1-adrenoceptor antagonist, prazosin, with the bright and photostable fluorescence of the BODIPY FL dye.[1] This conjugation allows for the direct visualization and tracking of α1-adrenergic receptors in various experimental systems.[2][3] The BODIPY FL fluorophore is known for its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[4][5][6]
The quantitative data for this compound and its constituent fluorophore are summarized in the table below. These parameters are critical for designing and executing experiments, such as fluorescence microscopy and binding assays.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~485-503 nm | The peak wavelength for absorbing photons.[2][3][7][8] |
| Emission Maximum (λem) | ~511-535 nm | The peak wavelength of emitted fluorescence.[2][3][7][8] |
| Binding Affinity (Ki) | α1a-AR: 14.5 nM | For α1a-adrenergic receptor subtype.[2][3][9] |
| α1b-AR: 43.3 nM | For α1b-adrenergic receptor subtype.[2][3][9] | |
| Fluorophore | BODIPY FL | Boron-dipyrromethene dye. |
| Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light.[4][8] |
| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | High efficiency of converting absorbed light into emitted fluorescence.[4][8] |
| Molecular Formula | C₂₈H₃₂BF₂N₇O₃ | [3] |
| Molecular Weight | 563.41 g/mol | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound in common research applications.
Proper preparation of stock solutions is crucial for obtaining reproducible results.
-
Solvent Selection : this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][8][9]
-
Stock Concentration : Prepare a high-concentration stock solution, typically in the range of 1-10 mM, by dissolving the solid compound in anhydrous DMSO.[9][10] Warming and sonication may be required to fully dissolve the compound.[3]
-
Storage : Store the stock solution at -20°C or -80°C, protected from light.[2][3] For -20°C storage, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months.[2]
This protocol outlines a general procedure for labeling α1-adrenergic receptors on live or fixed cells.
-
Cell Preparation : Culture cells of interest (e.g., COS-7 or HepG2 cells) on glass-bottom dishes or coverslips suitable for microscopy.[3][10][11]
-
Preparation of Working Solution : On the day of the experiment, dilute the high-concentration stock solution to a final working concentration in a suitable buffer or serum-free cell culture medium. The optimal working concentration should be determined empirically but typically ranges from 1 to 10 µM.[9][10]
-
Labeling : Remove the culture medium from the cells and wash them with a buffered saline solution (e.g., PBS). Add the this compound working solution to the cells.
-
Incubation : Incubate the cells with the fluorescent ligand for a period of 15 to 60 minutes at room temperature or 37°C.[2][9][10] The incubation should be performed in the dark to prevent photobleaching.
-
Washing : After incubation, remove the labeling solution and wash the cells two to three times with PBS to remove any unbound probe.[8][10]
-
Imaging : The cells are now ready for visualization using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a standard FITC filter set).[10]
To experimentally confirm the spectral properties of this compound, a fluorescence spectrophotometer is required.
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or PBS). The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum Measurement :
-
Set the emission monochromator to the expected emission maximum (~535 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength will yield the excitation spectrum.
-
-
Emission Spectrum Measurement :
-
Set the excitation monochromator to the determined excitation maximum (~485 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength will provide the emission spectrum.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.
Caption: Experimental workflow for cell labeling and spectral analysis.
Caption: α1-Adrenergic receptor signaling pathway antagonism.
References
- 1. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BODIPY - Wikipedia [en.wikipedia.org]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BODIPY | AAT Bioquest [aatbio.com]
- 9. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for preparing sensor molecules and analyzing heterotypic endomembrane fusion in insulin-responsive cells using live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL Prazosin: A Technical Guide to its Binding Affinity for Alpha-1 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of BODIPY FL prazosin, a fluorescent antagonist, with alpha-1 (α₁) adrenoceptors. This document provides a comprehensive overview of its binding affinities, detailed experimental protocols for assessing these interactions, and a visualization of the associated signaling pathways.
Core Concept: Understanding this compound and Alpha-1 Adrenoceptors
This compound is a derivative of prazosin, a well-established α₁-adrenoceptor antagonist, conjugated with a BODIPY FL fluorescent dye. This fluorescent labeling allows for the direct visualization and quantification of the ligand's interaction with its target receptors in various experimental setups, including cell-based assays and tissue preparations.
Alpha-1 adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. They are classified into three subtypes: α₁ₐ, α₁ₑ, and α₁ₔ. These receptors are involved in a multitude of physiological processes, most notably the contraction of smooth muscle, leading to effects such as vasoconstriction.
Data Presentation: Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ), dissociation constant (Kₔ), or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported binding affinities of this compound for the α₁-adrenoceptor subtypes.
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |
| α₁ₐ-adrenoceptor | This compound | 14.5 | COS-7 | [1][2] |
| α₁ₑ-adrenoceptor | This compound | 43.3 | COS-7 | [1][2] |
| α₁ₔ-adrenoceptor | Prazosin (parent compound) | ~0.2 | CHO | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of ligand-receptor interactions. Below are protocols for key experiments utilizing this compound.
Whole-Cell Binding Assay using Fluorescence Microscopy
This protocol is designed to visualize and quantify the binding of this compound to α₁-adrenoceptors expressed on the surface of cultured cells.
Materials:
-
Cells expressing the α₁-adrenoceptor subtype of interest (e.g., CHO, HEK293, or COS-7 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Unlabeled prazosin (for competition experiments)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission ~485/535 nm)
-
Culture plates or chamber slides suitable for microscopy
Procedure:
-
Cell Seeding: Seed the cells onto culture plates or chamber slides and allow them to adhere and grow to 70-80% confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 nM). For competition experiments, prepare a parallel solution containing both this compound and a 100-fold excess of unlabeled prazosin.
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation Period: Incubate the cells for 30 minutes at room temperature, protected from light.[2]
-
Washing: Aspirate the staining solution and wash the cells three times with cold PBS to remove unbound ligand.
-
Imaging: Immediately visualize the cells under a fluorescence microscope. Capture images for analysis. The fluorescence intensity is proportional to the amount of bound ligand.
Competitive Binding Assay using Flow Cytometry
This protocol allows for the quantitative determination of the binding affinity of unlabeled compounds by measuring their ability to compete with this compound for binding to α₁-adrenoceptors on intact cells.
Materials:
-
Cells in suspension expressing the α₁-adrenoceptor subtype of interest
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound
-
A range of concentrations of the unlabeled competitor compound
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubation with Competitor: Aliquot the cell suspension into tubes. Add varying concentrations of the unlabeled competitor compound to the respective tubes. Include a control tube with no competitor.
-
Addition of Fluorescent Ligand: Add a fixed concentration of this compound (typically at or below its Kₔ value) to all tubes.
-
Incubation: Incubate the tubes for 30-60 minutes at room temperature or 37°C, protected from light, to reach equilibrium.
-
Analysis: Analyze the samples on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each tube.
-
Data Analysis: Plot the MFI against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ of the competitor. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Alpha-1 Adrenoceptor Signaling Pathway
All three α₁-adrenoceptor subtypes primarily couple to Gq/11 G-proteins.[4][5] Activation of these receptors initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[4][6][7] While this core pathway is shared, there are subtype-specific differences in the activation of downstream Mitogen-Activated Protein Kinase (MAPK) pathways.[8] The α₁ₐ subtype can activate all three major MAPK pathways (ERK, JNK, and p38), the α₁ₑ subtype activates ERK and p38, and the α₁ₔ subtype primarily activates ERK.[8]
Caption: Canonical signaling pathway of alpha-1 adrenoceptors.
Experimental Workflow: Fluorescent Ligand Binding Assay
The following diagram illustrates the typical workflow for a fluorescent ligand binding assay, from cell preparation to data acquisition and analysis.
Caption: General workflow for a fluorescent ligand binding assay.
References
- 1. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Guide to the Binding Affinity of BODIPY FL Prazosin for α1a and α1b Adrenergic Receptor Subtypes
This technical guide provides a comprehensive overview of the binding characteristics of BODIPY FL prazosin, a fluorescent antagonist, for the α1a and α1b adrenergic receptor (AR) subtypes. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on binding affinities, experimental methodologies, and associated signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits nanomolar binding affinity for both the α1a and α1b adrenergic receptor subtypes. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. The experimentally determined Ki values are summarized below.
| Ligand | Receptor Subtype | Ki Value (nM) |
| This compound | α1a-Adrenergic Receptor | 14.5 |
| This compound | α1b-Adrenergic Receptor | 43.3 |
These values indicate that this compound has an approximately 3-fold higher affinity for the α1a-AR subtype compared to the α1b-AR subtype.
Experimental Protocol: Determination of Ki Values
The Ki values for this compound are typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known affinity (e.g., [3H]-prazosin) for binding to the receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or similar, stably expressing either the human α1a-AR or α1b-AR subtype.[1]
-
Radioligand: [3H]-prazosin, a high-affinity α1-AR antagonist.[2]
-
Test Ligand: this compound.
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Equipment: Cell harvester, scintillation counter, multi-well plates.
Step 1: Cell Membrane Preparation
-
Culture CHO cells stably expressing the target receptor subtype (α1a-AR or α1b-AR) to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
Step 2: Competitive Binding Assay
-
In a 96-well plate, add the following to each well in sequence:
-
Cell membranes (containing a fixed amount of receptor protein).
-
A serial dilution of the competitor, this compound (typically spanning a 5-log unit range).
-
A fixed concentration of the radioligand, [3H]-prazosin (typically at a concentration near its dissociation constant, Kd).[2]
-
-
To determine non-specific binding, a separate set of wells is prepared containing a saturating concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM tamsulosin).[2]
-
To determine total binding, another set of wells is prepared without any competitor.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).[2]
Step 3: Separation and Quantification
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
Step 4: Data Analysis
-
Plot the amount of specifically bound [3H]-prazosin as a function of the log concentration of this compound. Specific binding is calculated by subtracting non-specific binding from total binding.
-
Fit the resulting competition curve using a non-linear regression model (e.g., a one-site sigmoidal dose-response model) to determine the IC50 value.[2] The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[3][4]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-prazosin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, determined from separate saturation binding experiments.[1]
-
-
Mandatory Visualizations
Both α1a and α1b adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 family of G proteins.[5][6] Activation of these receptors by an agonist, such as norepinephrine, initiates a canonical signaling cascade leading to an increase in intracellular calcium and the activation of various downstream effectors.[5][7]
The key steps in this pathway are:
-
Receptor Activation: An agonist binds to the α1-AR, inducing a conformational change.
-
G Protein Coupling: The activated receptor couples to a heterotrimeric Gq protein, causing it to exchange GDP for GTP.[5]
-
PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[5][8]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5][7]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates numerous target proteins, leading to various cellular responses.[7]
-
Downstream Effects: This pathway ultimately modulates cellular processes such as smooth muscle contraction, cell growth, and proliferation.[9][10] Both α1a and α1b subtypes are also known to activate the mitogen-activated protein kinase (MAPK) cascade.[7][11]
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrium and Kinetic Measurements of Ligand Binding to HiBiT-tagged GPCRs on the Surface of Living Cells [en.bio-protocol.org]
- 4. Equilibrium and Kinetic Measurements of Ligand Binding to HiBiT-tagged GPCRs on the Surface of Living Cells [bio-protocol.org]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. The pharmacology of α1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL Prazosin: A Technical Guide for Researchers
Introduction
BODIPY FL prazosin is a fluorescent antagonist designed for the study of α1-adrenergic receptors (ARs).[1][2][3][4][5] It is a derivative of prazosin, a well-established high-affinity antagonist for α1-ARs, covalently linked to a BODIPY FL green fluorescent dye.[4][5] This conjugation allows for the direct visualization and quantification of α1-adrenergic receptors in various experimental systems, making it an invaluable tool for researchers in pharmacology and drug development. Its primary application lies in studying the subcellular localization and trafficking of α1-adrenoceptor subtypes.[1][2][3]
Core Properties and Data
The utility of this compound stems from its specific binding characteristics and robust fluorescent properties. These quantitative metrics are essential for experimental design and data interpretation.
Binding Affinity
This compound exhibits high affinity for α1-adrenergic receptor subtypes, with a notable preference for the α1A subtype over the α1B subtype.
| Receptor Subtype | Binding Affinity (Ki) |
| α1A-Adrenergic Receptor | 14.5 nM |
| α1B-Adrenergic Receptor | 43.3 nM |
| (Data sourced from references[1][2][3]) |
Fluorescent and Molecular Properties
The BODIPY FL fluorophore provides excellent spectral characteristics for fluorescence-based assays.
| Property | Value |
| Excitation Wavelength | ~485 nm |
| Emission Wavelength | ~535 nm |
| Molecular Formula | C28H32BF2N7O3 |
| Molecular Weight | 563.41 g/mol |
| CAS Number | 175799-93-6 |
| (Data sourced from references[1][2][3]) |
Experimental Protocols & Methodologies
Proper handling and application of this compound are critical for obtaining reliable and reproducible results.
Solution Preparation
-
Stock Solution: It is recommended to dissolve this compound in anhydrous DMSO to create a stock solution, typically in the range of 10-50 μM.[1]
-
Working Solution: The stock solution should be diluted to the final desired concentration using a suitable buffer or cell culture medium.[1] It is advisable to perform preliminary experiments to determine the optimal final concentration for your specific application.[1]
-
Storage: The stock solution should be stored at -20°C and protected from light to maintain its fluorescence stability and prevent degradation.[1][2][3] Avoid repeated freeze-thaw cycles.[1]
Cell Labeling for Microscopy and Flow Cytometry
This protocol outlines a general procedure for labeling α1-ARs in cell cultures.
-
Cell Preparation: Culture cells expressing the α1-adrenergic receptor subtypes of interest to the desired confluency.
-
Labeling: Add the prepared this compound working solution to the cell culture system at a concentration typically ranging from 1-10 μM.[1]
-
Incubation: Incubate the cells for a period of 30 to 60 minutes at 37°C.[1] This allows for the fluorescent ligand to bind to the receptors on the cell surface and, due to its membrane-permeant nature, to intracellular receptors as well.[1][6]
-
Washing: After incubation, gently wash the cells with an appropriate buffer to remove any unbound fluorescent ligand. This step is crucial for reducing background signal and improving the signal-to-noise ratio.[1]
-
Analysis: The labeled cells are now ready for analysis via fluorescence microscopy (e.g., confocal) to study receptor distribution or by flow cytometry for quantitative analysis of receptor expression.[1][6]
A specific in vitro example involves using 10 nM this compound for 30 minutes at room temperature in COS-7 cells to determine binding affinities.[1][2][3]
Visualizations: Pathways and Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that associate with the Gq heterotrimeric G protein.[7] Their activation initiates a well-defined signaling cascade leading to an increase in intracellular calcium.[7][8]
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.
Experimental Workflow: Competition Binding Assay
A common application for this compound is in competition binding assays to determine the affinity of unlabeled ligands for the α1-AR.
Caption: Workflow for a competitive binding assay using this compound.
Logical Relationship: Fluorescent Antagonist Action
This diagram illustrates the principle of how this compound is used to detect the binding of a competing, non-fluorescent ligand.
Caption: Principle of fluorescence displacement by a competing ligand.
References
- 1. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Invitrogen™ BODIPY™ FL Prazosin | Fisher Scientific [fishersci.ca]
- 6. Differences in the subcellular localization of alpha1-adrenoceptor subtypes can affect the subtype selectivity of drugs in a study with the fluorescent ligand BODIPY FL-prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape: A Technical Guide to the Subcellular Localization of α1-Adrenoceptor Subtypes with BODIPY FL-Prazosin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the subcellular localization of α1-adrenoceptor subtypes (α1A, α1B, and α1D) utilizing the fluorescent antagonist BODIPY FL-prazosin. Understanding the precise cellular location of these receptors is paramount for the development of subtype-selective drugs and for elucidating their complex signaling roles in both physiological and pathological states. This document provides a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with these critical therapeutic targets.
Introduction to α1-Adrenoceptors and the Significance of Subcellular Localization
The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the catecholamines, norepinephrine and epinephrine.[1] Three distinct subtypes have been identified: α1A, α1B, and α1D. These subtypes are involved in a myriad of physiological processes, including the regulation of vascular tone, cardiac contractility, and smooth muscle function.[1]
The subcellular distribution of GPCR subtypes is not uniform and can significantly impact their signaling and the subtype selectivity of drugs.[2] A growing body of evidence indicates that α1-adrenoceptor subtypes exhibit differential localization within the cell, with some predominantly residing on the plasma membrane and others being localized to intracellular compartments.[2][3] This differential distribution has profound implications for drug development, as the accessibility of a receptor to a given ligand can be a major determinant of its pharmacological effect.[2]
BODIPY FL-prazosin, a fluorescent derivative of the potent α1-adrenoceptor antagonist prazosin, has emerged as an invaluable tool for visualizing and quantifying the subcellular localization of these receptor subtypes in living cells.[2][3] Its ability to penetrate the cell membrane allows for the labeling of both surface and intracellular receptors.[3]
Quantitative Analysis of α1-Adrenoceptor Subtype Distribution
Studies utilizing BODIPY FL-prazosin in conjunction with techniques like confocal microscopy and flow cytometry have revealed distinct subcellular localization patterns for the α1-adrenoceptor subtypes. While precise quantitative data can vary depending on the cell type and experimental conditions, a general consensus has emerged.
| Receptor Subtype | Predominant Subcellular Localization | Key Observations |
| α1A-Adrenoceptor | Intracellular | Primarily localized within intracellular vesicles and compartments.[2][3] |
| α1B-Adrenoceptor | Cell Surface | Predominantly expressed on the plasma membrane.[2][3] |
| α1D-Adrenoceptor | Intracellular | Largely found in intracellular vesicles, with its surface expression potentially regulated by heterodimerization with the α1B subtype.[4] |
Binding Affinities of BODIPY FL-prazosin:
| Receptor Subtype | Ki (nM) |
| α1A-Adrenoceptor | 14.5[3] |
| α1B-Adrenoceptor | 43.3[3] |
Ki (inhibition constant) values indicate the affinity of BODIPY FL-prazosin for the respective receptor subtypes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in studying the subcellular localization of α1-adrenoceptor subtypes using BODIPY FL-prazosin.
Cell Culture and Transfection
-
Cell Line Selection: Choose a suitable mammalian cell line for transient or stable expression of the α1-adrenoceptor subtypes (e.g., COS-7, HEK293, CHO cells).
-
Culture Conditions: Maintain the cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transfect the cells with plasmids encoding the individual human α1-adrenoceptor subtypes (α1A, α1B, or α1D) using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for 24-48 hours post-transfection.
Labeling of α1-Adrenoceptors with BODIPY FL-prazosin
-
Preparation of BODIPY FL-prazosin Stock Solution: Dissolve BODIPY FL-prazosin in DMSO to create a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
-
Labeling Procedure:
-
Wash the transfected cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dilute the BODIPY FL-prazosin stock solution in a serum-free culture medium or buffer to the desired final concentration (typically in the range of 10-100 nM).[3]
-
Incubate the cells with the BODIPY FL-prazosin solution for 30 minutes at room temperature or 37°C, protected from light.[3]
-
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove unbound fluorescent ligand and reduce background fluorescence.
Confocal Laser Scanning Microscopy
-
Cell Preparation: Grow and transfect cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Labeling: Perform the BODIPY FL-prazosin labeling protocol as described in section 3.2.
-
Imaging:
-
Mount the coverslips on a confocal microscope.
-
Excite the BODIPY FL dye using a 488 nm laser line.
-
Collect the emission fluorescence between 500 nm and 550 nm.
-
Acquire z-stack images to visualize the three-dimensional distribution of the fluorescently labeled receptors.
-
For co-localization studies, other fluorescent markers for specific organelles (e.g., plasma membrane, endosomes, nucleus) can be used simultaneously.
-
Flow Cytometry
-
Cell Preparation: After labeling with BODIPY FL-prazosin (as described in section 3.2), detach the cells from the culture dish using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Cell Suspension: Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin) to create a single-cell suspension.
-
Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the BODIPY FL fluorescence in the appropriate channel (e.g., FL1).
-
To distinguish between cell surface and total receptor expression, cells can be analyzed with and without a quenching agent that cannot cross the plasma membrane. Alternatively, permeabilization of the cell membrane prior to labeling allows for the detection of total receptor expression.
-
The mean fluorescence intensity of the cell population provides a quantitative measure of receptor expression.
-
Visualizing Cellular Processes and Experimental Design
Signaling Pathways of α1-Adrenoceptor Subtypes
All three α1-adrenoceptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This canonical pathway results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Additionally, α1-adrenoceptors can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5]
Caption: Canonical Gq/11-PLC signaling pathway of α1-adrenoceptors.
References
- 1. Flow cytometry analysis of alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differences in the subcellular localization of alpha1-adrenoceptor subtypes can affect the subtype selectivity of drugs in a study with the fluorescent ligand BODIPY FL-prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The elusive alpha(1D)-adrenoceptor: molecular and cellular characteristics and integrative roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
An In-Depth Technical Guide to BODIPY FL Prazosin for Studying G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BODIPY FL prazosin, a fluorescent antagonist, and its application in the study of G protein-coupled receptors (GPCRs), with a particular focus on α1-adrenergic receptor subtypes. This document details the core principles, experimental protocols, and data analysis techniques relevant to utilizing this powerful research tool.
Introduction to this compound and GPCRs
G protein-coupled receptors constitute a large and diverse family of transmembrane proteins that play a crucial role in cellular signaling. Their involvement in a myriad of physiological processes makes them a primary target for drug discovery. The study of GPCRs often relies on ligands that can bind to these receptors with high affinity and specificity.
This compound is a fluorescent derivative of prazosin, a well-characterized antagonist of α1-adrenergic receptors.[1] The covalent attachment of the BODIPY FL fluorophore allows for the direct detection and quantification of ligand-receptor interactions without the need for radioactive isotopes.[1] This fluorescent ligand has proven to be an invaluable tool for a variety of in vitro and cell-based assays designed to characterize receptor pharmacology, screen for novel ligands, and investigate receptor localization.[2]
Key Properties of this compound:
-
Fluorophore: BODIPY FL
-
Target: α1-Adrenergic Receptors[1]
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are members of the GPCR superfamily and are primarily coupled to the Gq class of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.
Quantitative Data Presentation
The binding affinity of this compound for α1-adrenergic receptor subtypes has been determined in various studies. The following table summarizes key quantitative data.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Ki (nM) | Reference |
| α1a-AR | This compound | Competition | COS-7 | 14.5 | [1][3] |
| α1b-AR | This compound | Competition | COS-7 | 43.3 | [1][3] |
Note: Ki is the inhibition constant, which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or fluorescent ligand.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Fluorescence Polarization (FP) Competition Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, e.g., this compound) tumbles rapidly in solution, resulting in low polarization of its emitted fluorescence. When the tracer binds to a larger molecule (the receptor), its tumbling is slowed, leading to an increase in fluorescence polarization. In a competition assay, unlabeled compounds are screened for their ability to displace the fluorescent tracer from the receptor, causing a decrease in polarization.
Objective: To determine the binding affinity (IC50 and subsequently Ki) of unlabeled test compounds for the α1-adrenergic receptor.
Materials:
-
This compound (stock solution in DMSO)
-
Cell membranes or purified protein expressing the α1-adrenergic receptor subtype of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Unlabeled test compounds
-
384-well, low-volume, black, non-binding surface microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be at or below the Kd for the receptor to ensure a good assay window. A typical starting concentration is 1-10 nM.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Prepare the receptor membrane suspension in Assay Buffer to a concentration that provides a sufficient signal-to-background ratio.
-
-
Assay Setup:
-
Add a fixed volume of the unlabeled test compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add a fixed volume of the this compound working solution to all wells.
-
Initiate the binding reaction by adding a fixed volume of the receptor membrane suspension to all wells. The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of this compound used and Kd is its dissociation constant for the receptor.
-
Saturation Binding Assay
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at a specific α1-adrenergic receptor subtype.
Materials:
-
Same as for the FP competition assay, excluding unlabeled test compounds.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the receptor membrane suspension as described previously.
-
-
Assay Setup:
-
In a 384-well plate, set up two sets of wells for each concentration of this compound: one for total binding and one for non-specific binding.
-
For non-specific binding wells, add a high concentration of a non-fluorescent, high-affinity competing ligand (e.g., 10 µM unlabeled prazosin).
-
Add the serial dilutions of this compound to the corresponding wells.
-
Initiate the reaction by adding the receptor membrane suspension to all wells.
-
-
Incubation and Measurement:
-
Follow the same incubation and measurement procedures as in the FP competition assay.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the fluorescence polarization of the non-specific binding wells from the total binding wells for each this compound concentration.
-
Plot the specific binding (mP) against the concentration of this compound.
-
Fit the data to a one-site saturation binding curve to determine the Kd and Bmax values.
-
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays
FRET and BRET are powerful techniques to study protein-protein interactions, including GPCR dimerization or ligand-induced conformational changes. These assays rely on the non-radiative transfer of energy from a donor fluorophore/luciferase to an acceptor fluorophore when they are in close proximity (typically <10 nm).
For GPCR studies with this compound, a common approach involves a genetically encoded donor (e.g., a luciferase like NanoLuc for BRET, or a fluorescent protein like CFP for FRET) fused to the receptor of interest. BODIPY FL can act as the acceptor.
Objective: To investigate GPCR dimerization or ligand-induced conformational changes.
General Protocol Outline:
-
Cell Line Generation: Create a stable cell line expressing the α1-adrenergic receptor fused to a donor molecule (e.g., N-terminally tagged with NanoLuc).
-
Cell Culture and Plating: Culture the cells and seed them into a suitable microplate.
-
Ligand Addition: Add this compound (acceptor) and any test compounds to the cells.
-
Substrate Addition (for BRET): Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
Signal Detection: Measure the emission from both the donor and the acceptor using a plate reader capable of detecting the respective wavelengths.
-
Data Analysis: Calculate the FRET or BRET ratio (acceptor emission / donor emission). Changes in this ratio upon ligand binding or in the presence of test compounds can indicate alterations in protein proximity or conformation.
Conclusion
This compound is a versatile and powerful tool for the study of α1-adrenergic receptors and, by extension, other GPCRs for which fluorescent ligands can be developed. Its favorable photophysical properties and high affinity make it suitable for a range of high-throughput screening and detailed pharmacological characterization assays. The non-radioactive nature of this ligand offers significant advantages in terms of safety and ease of use. By employing the experimental protocols and data analysis methods outlined in this guide, researchers can effectively leverage this compound to advance our understanding of GPCR biology and accelerate the discovery of novel therapeutics.
References
BODIPY FL Prazosin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and a detailed, plausible synthesis protocol for BODIPY FL prazosin, a fluorescent antagonist of α1-adrenergic receptors. This information is critical for researchers utilizing this molecule in applications such as high-resolution imaging and receptor binding studies.
Chemical Structure and Properties
This compound is a specialized chemical probe that results from the covalent conjugation of the fluorescent dye BODIPY FL to the α1-adrenergic receptor antagonist, prazosin. The core of its structure is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[1][] This fluorophore is linked to the prazosin molecule, a quinazoline derivative that selectively binds to α1-adrenergic receptors.
The precise chemical structure is depicted as a prazosin moiety connected to the BODIPY FL fluorophore. The molecular formula for this compound is C28H32BF2N7O3, and its molecular weight is 563.41 g/mol [3][4].
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C28H32BF2N7O3 | [4] |
| Molecular Weight | 563.41 g/mol | [3][4] |
| CAS Number | 175799-93-6 | [4] |
| Excitation Wavelength | 485 nm | [4][5] |
| Emission Wavelength | 535 nm | [4][5] |
| Binding Affinity (Ki) for α1a-AR | 14.5 nM | [3][4][5] |
| Binding Affinity (Ki) for α1b-AR | 43.3 nM | [3][4][5] |
Synthesis of this compound
The synthesis of this compound involves the conjugation of a carboxyl-functionalized BODIPY FL dye with the primary amine on the piperazine ring of prazosin. A plausible and efficient method for this is an amidation reaction facilitated by a suitable coupling agent. The following protocol outlines a likely synthetic route based on established bioconjugation techniques.
Proposed Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol describes a method for the synthesis of this compound via the reaction of BODIPY FL, succinimidyl ester (SE) with prazosin.
Materials:
-
BODIPY FL, SE (Succinimidyl Ester)
-
Prazosin hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Standard laboratory glassware and equipment
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve prazosin hydrochloride in a minimal amount of anhydrous DMF.
-
Add triethylamine (2-3 equivalents relative to prazosin) to the solution to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperazine ring, forming the free base.
-
In a separate container, dissolve BODIPY FL, SE in anhydrous DMF.
-
-
Reaction:
-
Slowly add the BODIPY FL, SE solution to the prazosin solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane is typically effective for separating the desired product from unreacted starting materials and byproducts.
-
Collect the fractions containing the fluorescent product, identified by TLC and visualization under UV light.
-
-
Characterization:
-
Combine the purified fractions and remove the solvent under reduced pressure to yield this compound as a colored solid.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Signaling Pathways and Experimental Workflows
This compound is primarily used to visualize and study α1-adrenergic receptors. Its application in cellular imaging allows for the investigation of receptor localization, trafficking, and density on the cell surface.
Cellular Labeling Workflow
The following diagram illustrates a typical workflow for labeling α1-adrenergic receptors in a cell culture experiment using this compound.
References
Understanding the Interaction of BODIPY FL Prazosin with the BCRP Transporter: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the interaction between the fluorescent probe BODIPY FL prazosin and the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study BCRP function and modulation.
Introduction to this compound and BCRP
This compound is a fluorescent derivative of prazosin, a known antagonist of α1-adrenergic receptors.[1][2] Its intrinsic fluorescence, with excitation and emission maxima typically around 485 nm and 535 nm respectively, makes it a valuable probe for various biological assays.[1][2]
The Breast Cancer Resistance Protein (BCRP) , also known as ABCG2, is a 72 kDa "half-transporter" belonging to the ABCG subfamily. It functions as a homodimer or homotetramer to efflux a wide range of xenobiotics and endogenous compounds across cellular membranes, playing a crucial role in drug disposition and multidrug resistance in cancer. BCRP is highly expressed in barrier tissues such as the intestine, blood-brain barrier, placenta, and liver.
This compound has been identified as a substrate for the BCRP transporter.[3][4] This property allows its use as a fluorescent probe to measure the activity of BCRP in various experimental systems. The efflux of this compound from cells or membrane vesicles is an indicator of BCRP function, and the inhibition of this efflux can be used to screen for BCRP inhibitors.
Quantitative Data on this compound and BCRP Interaction
The following tables summarize the available quantitative data regarding the properties of this compound and its interaction with the BCRP transporter.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target(s) | α1A-adrenergic receptor, α1B-adrenergic receptor | [1][2] |
| Ki for α1A-AR | 14.5 nM | [1][2] |
| Ki for α1B-AR | 43.3 nM | [1][2] |
| Excitation Wavelength | ~485 nm | [1][2] |
| Emission Wavelength | ~535 nm | [1][2] |
| BCRP Substrate | Yes | [3][4] |
| P-gp Substrate | Yes | [3] |
Table 2: Kinetic Parameters for this compound Transport by BCRP
| Parameter | Value | Experimental System | Reference |
| Km | Not explicitly reported in the search results | - | - |
| Vmax | Not explicitly reported in the search results | - | - |
Note: While this compound is widely used as a BCRP substrate, specific Michaelis-Menten (Km) and maximum velocity (Vmax) constants for its transport by BCRP were not found in the provided search results. Researchers may need to determine these parameters empirically for their specific experimental setup.
Table 3: Inhibition of BCRP-mediated Transport
| Inhibitor | IC50 / EC90 | Substrate Used in Assay | Experimental System | Reference |
| Ko143 | EC90 = 26 nM | Not specified | Not specified | [5] |
| Ko143 | IC50 = 0.11 µM | Estrone-3-sulfate | BCRP vesicles | |
| Ko143 | IC50 = 221 nM | Hoechst 33342 | MDCK II cells | [6] |
| Fumitremorgin C (FTC) | 2 µM (concentration used for inhibition) | Cimetidine | Perfused rat placenta | [4] |
| Elacridar | Not specified (increased accumulation by 220%) | BODIPY FL-Prazosin | Wild-type mice choroid plexus | [7] |
Note: The IC50 values for BCRP inhibitors can be substrate-dependent. The values presented here are for various known BCRP substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and the BCRP transporter.
Intracellular Accumulation Assay in BCRP-Expressing Cells
This assay measures the efflux of this compound from whole cells, and the reversal of this efflux by BCRP inhibitors.
Workflow for Intracellular Accumulation Assay
Caption: Workflow for the intracellular accumulation assay.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and the corresponding parental cell line (e.g., MDCKII-wild type).
-
Cell culture medium and supplements.
-
96-well black, clear-bottom tissue culture plates.
-
This compound stock solution (in DMSO).
-
BCRP inhibitor stock solution (e.g., Ko143 in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay kit (e.g., BCA assay).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the BCRP-expressing and parental cells into a 96-well plate at a density that allows them to reach a confluent monolayer on the day of the experiment.
-
Cell Treatment: a. On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS. b. Add HBSS containing the desired concentration of the BCRP inhibitor (e.g., 1 µM Ko143) or vehicle (DMSO) to the respective wells. c. Pre-incubate the cells for 30-60 minutes at 37°C.
-
Substrate Addition: Add this compound to all wells to a final concentration (e.g., 2 µM).
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Termination and Washing: a. Terminate the transport by aspirating the substrate solution. b. Wash the cells three times with ice-cold HBSS to remove extracellular this compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on a shaker for 15 minutes to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protein Normalization: Determine the protein concentration in each well using a BCA assay or similar method. Normalize the fluorescence readings to the protein concentration to account for any differences in cell number.
-
Data Analysis: Compare the normalized fluorescence in the BCRP-expressing cells treated with and without the inhibitor to the parental cells. An increase in fluorescence in the presence of the inhibitor indicates inhibition of BCRP-mediated efflux.
Vesicular Transport Assay
This assay utilizes inside-out membrane vesicles prepared from cells overexpressing BCRP to directly measure the ATP-dependent transport of substrates.
Workflow for Vesicular Transport Assay
Caption: Workflow for the vesicular transport assay.
Materials:
-
Inside-out membrane vesicles from BCRP-expressing cells and control cells.
-
This compound.
-
BCRP inhibitor (e.g., Ko143).
-
Transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, pH 7.0).
-
ATP and AMP solutions.
-
Ice-cold stop solution (e.g., transport buffer).
-
Filter plates (e.g., 96-well glass fiber).
-
Vaccum filtration manifold.
-
Elution/scintillation cocktail.
-
Fluorescence reader.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing transport buffer, this compound, and the test inhibitor or vehicle.
-
Vesicle Addition: Add a known amount of membrane vesicle protein (e.g., 20-50 µg) to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes.
-
Transport Initiation: Initiate the transport reaction by adding ATP solution to the test wells and AMP solution to the control (non-specific binding) wells.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of transport.
-
Reaction Termination: Stop the reaction by adding a large volume of ice-cold stop solution to each well.
-
Filtration: Rapidly filter the contents of each well through a pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold stop solution to remove unbound substrate.
-
Quantification: a. After drying the filters, add an appropriate elution or scintillation cocktail to each well. b. Measure the fluorescence of the eluted this compound.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells. The effect of an inhibitor is determined by comparing the ATP-dependent transport in the presence and absence of the compound.
Signaling Pathways Regulating BCRP Expression and Activity
The expression and function of the BCRP transporter are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for predicting drug-drug interactions and overcoming BCRP-mediated drug resistance.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and drug resistance. Activation of this pathway has been shown to upregulate BCRP expression and promote its localization to the plasma membrane.[8][9]
Caption: The PI3K/Akt pathway leading to BCRP expression.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. The role of this pathway in regulating BCRP is complex, with some studies suggesting upregulation and others downregulation depending on the cellular context.[10][11]
Caption: The MAPK/ERK pathway and its influence on BCRP.
JNK Pathway
The c-Jun N-terminal Kinase (JNK) pathway is a stress-activated protein kinase pathway. Its activation has also been implicated in the regulation of BCRP expression.
Caption: The JNK signaling pathway leading to BCRP expression.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in xenobiotic metabolism. Activation of AhR by various ligands can lead to the transcriptional upregulation of the BCRP gene.[11][12]
Caption: The AhR signaling pathway for BCRP induction.
Conclusion
This compound serves as a valuable fluorescent substrate for investigating the function of the BCRP transporter. Its use in cell-based and vesicular transport assays allows for the characterization of BCRP activity and the screening of potential inhibitors. A thorough understanding of the experimental protocols and the signaling pathways that regulate BCRP is essential for the accurate interpretation of data and the effective design of studies aimed at modulating BCRP function in drug development and cancer therapy. Further research is warranted to fully elucidate the kinetic parameters of this compound transport by BCRP and to explore the substrate-dependent nature of BCRP inhibition.
References
- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transplacental pharmacokinetics of glyburide, rhodamine 123, and this compound: effect of drug efflux transporters and lipid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and transport activity of breast cancer resistance protein (Bcrp/Abcg2) in dually perfused rat placenta and HRP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Functional Evaluation of P-gp and Bcrp at the Murine Blood-Cerebrospinal Fluid Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor is a transcriptional activator of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BODIPY FL Prazosin in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BODIPY FL prazosin, a fluorescent antagonist, for the visualization and analysis of α1-adrenoceptors in live-cell imaging applications. This document includes detailed protocols for cell preparation, labeling, and imaging, as well as a summary of the probe's key characteristics.
Introduction
This compound is a valuable tool for studying the pharmacology and cell biology of α1-adrenoceptors.[1][2][3] It is a fluorescent derivative of prazosin, a well-characterized α1-adrenoceptor antagonist. The covalent attachment of the BODIPY FL fluorophore allows for the direct visualization of the receptor in living cells, enabling studies on receptor localization, trafficking, and quantification.[4] The BODIPY FL dye offers excellent photophysical properties, including high quantum yield, narrow emission spectra, and good photostability, making it well-suited for fluorescence microscopy.[][6][]
Key Characteristics of this compound
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 563.41 g/mol | [3] |
| Molecular Formula | C28H32BF2N7O3 | [3] |
| Excitation Maximum | ~485 nm | [2][3] |
| Emission Maximum | ~535 nm | [2][3] |
| Binding Affinity (Ki) | α1a-AR: 14.5 nM | [1][2][3] |
| α1b-AR: 43.3 nM | [1][2][3] | |
| Fluorescence | Green | [8] |
Signaling Pathway
This compound is an antagonist of α1-adrenoceptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors typically initiates a signaling cascade. The following diagram illustrates the canonical α1-adrenoceptor signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging. Optimization of parameters such as cell type, receptor expression levels, and imaging instrumentation may be required.
I. Cell Culture and Preparation
-
Cell Seeding: Seed cells expressing α1-adrenoceptors onto glass-bottom dishes or chamber slides suitable for live-cell imaging. The seeding density should be optimized to achieve 50-70% confluency on the day of the experiment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (if applicable): For cells not endogenously expressing the receptor of interest, transient or stable transfection with a plasmid encoding the α1-adrenoceptor subtype can be performed 24-48 hours prior to the experiment.
II. This compound Staining Protocol
This protocol outlines the steps for labeling α1-adrenoceptors in live cells.
-
Reagent Preparation:
-
Stock Solution: Prepare a 10-50 µM stock solution of this compound in anhydrous DMSO.[1] Store the stock solution at -20°C, protected from light and repeated freeze-thaw cycles.[1][2]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[1] The optimal concentration should be determined empirically for each cell type and experimental setup.
-
-
Cell Washing:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with a pre-warmed (37°C) serum-free medium or buffer to remove any residual serum components that may interfere with labeling.
-
-
Incubation:
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30 minutes to 1 hour.[1] The incubation time may need to be optimized. All incubation steps should be performed in the dark to prevent photobleaching.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with a pre-warmed buffer to remove unbound fluorescent ligand and reduce background fluorescence.[1]
-
-
Imaging:
-
After the final wash, add a fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
The cells are now ready for live-cell imaging.
-
III. Live-Cell Imaging
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.
-
Select the appropriate filter set for BODIPY FL, with excitation around 485 nm and emission detection around 535 nm.
-
-
Image Acquisition:
-
Locate the stained cells under the microscope.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire images or time-lapse series to study receptor localization and dynamics.
-
IV. Competition Assay Protocol
A competition assay can be performed to confirm the specificity of this compound binding to α1-adrenoceptors.
-
Pre-incubation with Unlabeled Ligand:
-
Prepare a solution of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine or unlabeled prazosin) at a concentration 100- to 1000-fold higher than the this compound concentration.
-
Pre-incubate the cells with the unlabeled antagonist for 30 minutes at 37°C before adding the this compound working solution.
-
-
Co-incubation:
-
Prepare a working solution of this compound that also contains the high concentration of the unlabeled antagonist.
-
Incubate the cells with this co-incubation solution for 30 minutes to 1 hour at 37°C.
-
-
Washing and Imaging:
-
Follow the washing and imaging steps as described in the staining protocol.
-
-
Analysis:
-
A significant reduction in the fluorescence signal in the presence of the competing unlabeled ligand indicates specific binding of this compound to α1-adrenoceptors.
-
Applications
-
Subcellular Localization of α1-Adrenoceptor Subtypes: Investigate the differential distribution of α1a and α1b adrenoceptor subtypes within the cell.[1][4]
-
Receptor Trafficking: Monitor the internalization and recycling of α1-adrenoceptors in response to agonist or antagonist treatment.[9]
-
Drug Screening: Utilize competition assays to screen for novel compounds that bind to α1-adrenoceptors.
-
Quantitative Analysis: Employ flow cytometry or quantitative image analysis to measure receptor expression levels.[1][4]
Troubleshooting
-
High Background: Insufficient washing, high probe concentration, or autofluorescence can contribute to high background. Increase the number of washes, optimize the probe concentration, and use a phenol red-free imaging medium.
-
Weak Signal: Low receptor expression, low probe concentration, or photobleaching can result in a weak signal. Ensure adequate receptor expression, optimize the probe concentration and incubation time, and minimize exposure to excitation light.
-
Cell Toxicity: High concentrations of DMSO or the probe itself may be toxic to cells. Ensure the final DMSO concentration is low (<0.5%) and perform a toxicity assay to determine the optimal probe concentration.
By following these guidelines and protocols, researchers can effectively utilize this compound for insightful live-cell imaging studies of α1-adrenoceptors.
References
- 1. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Differences in the subcellular localization of alpha1-adrenoceptor subtypes can affect the subtype selectivity of drugs in a study with the fluorescent ligand BODIPY FL-prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Cellular trafficking of human alpha1a-adrenergic receptors is continuous and primarily agonist-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Using BODIPY FL Prazosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of BODIPY FL prazosin, a fluorescent antagonist, for the characterization and quantification of α1-adrenergic receptors (α1-ARs) using flow cytometry. This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a fluorescent derivative of prazosin, a potent and selective antagonist for α1-adrenergic receptors.[1][2] This fluorescent ligand allows for the direct detection and quantification of α1-ARs on the surface of living cells using flow cytometry. Its spectral properties, with excitation and emission wavelengths around 485 nm and 535 nm respectively, make it compatible with standard flow cytometry instrumentation.[1] The high affinity of this compound for α1-AR subtypes enables sensitive and specific labeling for various applications, including receptor expression profiling, competitive binding assays for drug screening, and investigation of receptor trafficking.
Data Presentation
Quantitative data from flow cytometry analysis using this compound can be effectively summarized to compare different cell types, treatment conditions, or competing ligands.
Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1a-AR | 14.5[1] |
| α1b-AR | 43.3[1] |
Ki (inhibitor constant) values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.
Table 2: Example Data from a Competitive Binding Assay
| Unlabeled Competitor | Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition | IC50 (nM) |
| Prazosin | 1 | 8500 | 15 | |
| 10 | 5500 | 45 | 12.5 | |
| 100 | 2000 | 80 | ||
| 1000 | 1100 | 89 | ||
| Compound X | 1 | 9800 | 2 | |
| 10 | 9500 | 5 | >1000 | |
| 100 | 9200 | 8 | ||
| 1000 | 8800 | 12 |
This table illustrates how data from a competitive binding experiment can be organized. The IC50 value represents the concentration of a competitor that displaces 50% of the fluorescent ligand.
Signaling Pathway
The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to various physiological responses.
Experimental Protocols
Protocol 1: Direct Staining of α1-Adrenergic Receptors
This protocol describes the direct labeling of α1-ARs on the cell surface using this compound for subsequent analysis by flow cytometry.
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the α1a- or α1b-AR gene, or native cells like DDT1-MF2).
-
This compound (stock solution in DMSO, stored at -20°C, protected from light).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Propidium Iodide (PI) or other viability dye.
-
12x75 mm polystyrene tubes.
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent. Avoid harsh enzymatic treatments that may damage the receptor.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 106 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in Flow Cytometry Staining Buffer. A final concentration of 10-20 nM is a good starting point, but should be optimized for your specific cell type and receptor expression level.
-
Add 100 µL of the cell suspension (1 x 105 cells) to each tube.
-
Add 100 µL of the this compound working solution to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the this compound signal in the green fluorescence channel (e.g., 530/30 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the viable, single-cell population.
-
Protocol 2: Competitive Binding Assay
This protocol is designed to determine the binding affinity of unlabeled compounds for the α1-adrenergic receptor by measuring their ability to compete with this compound.
Materials:
-
Same as Protocol 1.
-
Unlabeled competitor compounds.
Procedure:
-
Cell Preparation:
-
Follow step 1 of Protocol 1.
-
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled competitor compounds in Flow Cytometry Staining Buffer.
-
In a 96-well plate or individual tubes, add 50 µL of the cell suspension (5 x 104 cells) to each well/tube.
-
Add 50 µL of the competitor compound dilutions to the respective wells/tubes.
-
Add 50 µL of a fixed, subsaturating concentration of this compound (e.g., 10 nM) to all wells/tubes. The total volume should be 150 µL.
-
Include control wells with:
-
Cells + this compound (total binding).
-
Cells + this compound + a high concentration of a known α1-AR antagonist like unlabeled prazosin (non-specific binding).
-
Unstained cells (autofluorescence).
-
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Follow step 3 of Protocol 1.
-
-
Resuspension and Analysis:
-
Follow steps 4 and 5 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a flow cytometry experiment using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low receptor expression. | Use a cell line with higher receptor expression or a positive control cell line. |
| Inactive this compound. | Ensure proper storage of the fluorescent ligand (protected from light, appropriate temperature). | |
| Incorrect flow cytometer settings. | Verify that the correct laser and emission filters are being used for BODIPY FL. | |
| High Background | Insufficient washing. | Increase the number of wash steps after staining. |
| High concentration of this compound. | Titrate the fluorescent ligand to determine the optimal concentration with the best signal-to-noise ratio. | |
| Cell death. | Use a viability dye and gate on the live cell population. Ensure gentle handling of cells. | |
| High Variability | Inconsistent cell numbers. | Ensure accurate cell counting and pipetting. |
| Cell clumping. | Filter cells through a cell strainer before analysis. |
For further assistance, please refer to the manufacturer's instructions for this compound and your flow cytometer's user guide.
References
Application Notes and Protocols for BODIPY™ FL Prazosin Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing BODIPY™ FL Prazosin, a fluorescent antagonist, for the visualization and analysis of α1-adrenoceptors in cultured cells. This document includes an overview of the underlying signaling pathway, comprehensive experimental protocols for various applications, and key quantitative data to facilitate experimental design and interpretation.
Introduction
BODIPY™ FL Prazosin is a fluorescent derivative of prazosin, a potent and selective antagonist of α1-adrenergic receptors (α1-ARs).[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines norepinephrine and epinephrine.[3][4] The fluorescent properties of BODIPY™ FL allow for the direct visualization of α1-ARs in cells, making it a valuable tool for studying receptor localization, trafficking, and quantification.
α1-Adrenoceptor Signaling Pathway
Upon activation by an agonist, α1-adrenoceptors couple to the Gq family of G proteins. This initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][5] Concurrently, DAG and Ca2+ activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating numerous cellular processes.
Quantitative Data Summary
The following table summarizes key quantitative parameters for BODIPY™ FL Prazosin.
| Parameter | Value | Cell Type/Condition | Reference |
| Binding Affinity (Ki) | |||
| α1a-Adrenoceptor | 14.5 nM | COS-7 cells | [1][6][7] |
| α1b-Adrenoceptor | 43.3 nM | COS-7 cells | [1][6][7] |
| Fluorescence Properties | |||
| Excitation (max) | ~485 nm | [1][7] | |
| Emission (max) | ~535 nm | [1][7] | |
| Recommended Staining Concentrations | |||
| Live Cell Imaging | 10 nM - 2 µM | Various | [6][7][8] |
| Fixed Cell Imaging | 0.5 - 5 µM | General BODIPY | [] |
| Competition Assays | 10 nM - 100 nM | COS-7, Erythroleukemia cells | [1][6][7] |
| Recommended Incubation Time | 30 minutes - 1 hour | Various | [6] |
Experimental Protocols
Preparation of BODIPY™ FL Prazosin Stock Solution
It is recommended to dissolve BODIPY™ FL Prazosin in anhydrous DMSO to prepare a stock solution, typically at a concentration of 10-50 µM.[6] Store the stock solution at -20°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
Live Cell Staining and Imaging
This protocol is suitable for visualizing α1-adrenoceptors in living, cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
BODIPY™ FL Prazosin stock solution
-
Pre-warmed cell culture medium or appropriate buffer (e.g., PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
Preparation of Staining Solution: On the day of the experiment, dilute the BODIPY™ FL Prazosin stock solution to the desired final concentration (e.g., 10 nM - 2 µM) in pre-warmed cell culture medium.[6][8][] The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.[6]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.[]
-
Imaging: Immediately image the cells using a fluorescence microscope.
Fixed Cell Staining
This protocol is for the visualization of α1-adrenoceptors in fixed cells, which can be useful for co-localization studies with other cellular markers.
Materials:
-
Cultured cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
BODIPY™ FL Prazosin stock solution
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Staining: Prepare the BODIPY™ FL Prazosin staining solution at the desired concentration (e.g., 0.5 - 5 µM) in PBS.[] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Competition Binding Assay
This assay can be used to determine the binding affinity of unlabeled ligands for α1-adrenoceptors by measuring their ability to displace BODIPY™ FL Prazosin.
Materials:
-
Cultured cells expressing α1-adrenoceptors
-
BODIPY™ FL Prazosin
-
Unlabeled competitor ligand
-
Appropriate assay buffer
-
Plate reader with fluorescence detection capabilities or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cultured cells in the assay buffer.
-
Assay Setup: In a microplate, add the cell suspension to wells containing a fixed, low concentration of BODIPY™ FL Prazosin (typically at or below its Ki value, e.g., 10 nM).[1][6][7]
-
Competition: Add increasing concentrations of the unlabeled competitor ligand to the wells. Include control wells with cells and BODIPY™ FL Prazosin only (for maximum binding) and wells with a high concentration of a known potent unlabeled antagonist (for non-specific binding).
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes) at room temperature, protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader. Alternatively, the fluorescence of individual cells can be analyzed by flow cytometry.[6]
-
Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value of the competitor, from which the Ki can be calculated.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a BODIPY™ FL Prazosin staining experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen this compound 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Visualizing α1-Adrenergic Receptor Trafficking with BODIPY™ FL Prazosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing BODIPY™ FL prazosin, a fluorescent antagonist, for the visualization and analysis of α1-adrenergic receptor (α1-AR) trafficking in live cells. These protocols and data are intended to aid researchers in studying the dynamic processes of receptor internalization, recycling, and subcellular localization, which are crucial for understanding α1-AR pharmacology and developing novel therapeutics.
BODIPY™ FL prazosin is a valuable tool for high-resolution imaging of α1-ARs due to its high affinity, specificity, and favorable photophysical properties. It allows for real-time tracking of receptor movement within cellular compartments, providing insights into the mechanisms of receptor regulation and signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BODIPY™ FL prazosin and the trafficking kinetics of α1-adrenergic receptor subtypes.
Table 1: Properties of BODIPY™ FL Prazosin
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~485 nm | [1] |
| Emission Wavelength (λem) | ~535 nm | [1] |
| Molecular Formula | C₂₈H₃₂BF₂N₇O₃ | [2] |
| Molecular Weight | 563.41 g/mol | [2] |
| Target(s) | α1-Adrenergic Receptors | [1][3] |
| Nature | Antagonist/Inverse Agonist | [4][5] |
Table 2: Binding Affinity (Ki) of BODIPY™ FL Prazosin for α1-AR Subtypes
| Receptor Subtype | Ki Value (nM) | Cell Line | Reference |
| α1A-AR | 14.5 | COS-7 | [1][3] |
| α1B-AR | 43.3 | COS-7 | [1][3] |
Table 3: Comparative Trafficking Properties of α1-AR Subtypes
| Property | α1A-AR | α1B-AR | Reference |
| Agonist-Induced Internalization | Minimal/Slow | Robust | [6] |
| Constitutive Internalization | Apparent | Significant | [6][7] |
| Recycling | Yes | Yes | [6][7] |
| Interaction with β-arrestins | Weak | Strong | [6] |
| Interaction with AP50 | No | Yes | [6] |
Signaling and Trafficking Pathways
The following diagrams illustrate the canonical signaling pathway of α1-adrenergic receptors and a typical experimental workflow for studying their trafficking.
Caption: Canonical α1-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Visualizing α1-AR Trafficking.
Experimental Protocols
Protocol 1: General Cell Preparation and Labeling
This protocol describes the basic steps for preparing and labeling live cells with BODIPY™ FL prazosin.
Materials:
-
Cell line expressing the α1-AR subtype of interest (e.g., HEK293, COS-7, or a relevant smooth muscle cell line).[1][6][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺).
-
BODIPY™ FL prazosin stock solution (e.g., 10-50 µM in anhydrous DMSO).[3]
-
Glass-bottom imaging dishes or chamber slides.
Procedure:
-
Cell Seeding: The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Reagent Preparation: Prepare a working solution of BODIPY™ FL prazosin by diluting the stock solution in imaging buffer to the desired final concentration (typically 1-100 nM).[3] It is recommended to perform a concentration optimization experiment to determine the ideal signal-to-background ratio for your specific cell type and receptor expression level.
-
Cell Washing: On the day of the experiment, gently wash the cells twice with pre-warmed PBS to remove serum and culture medium components.
-
Labeling: Add the BODIPY™ FL prazosin working solution to the cells. Incubate at 37°C for 30-60 minutes.[3] Incubation can also be performed at room temperature.[1] All incubation steps involving the fluorescent ligand should be performed in the dark to prevent photobleaching.
-
Washing: After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound fluorescent ligand and reduce background fluorescence.[3]
-
Imaging: The cells are now ready for imaging. Proceed immediately to Protocol 2.
Protocol 2: Visualizing Agonist-Induced Receptor Internalization
This protocol details how to induce and visualize the trafficking of α1-ARs from the plasma membrane into intracellular compartments using a confocal microscope.
Materials:
-
Labeled cells from Protocol 1.
-
Agonist stock solution (e.g., 10 mM Norepinephrine in water with ascorbic acid as an antioxidant).
-
Confocal laser scanning microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Appropriate laser lines and emission filters for BODIPY™ FL (e.g., 488 nm laser excitation and a 500-550 nm emission filter).
Procedure:
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for 5-10 minutes.
-
Baseline Imaging: Identify a field of healthy, labeled cells. Acquire initial images (t=0) to document the baseline distribution of the receptors. At rest, fluorescence should be predominantly localized to the plasma membrane.
-
Agonist Stimulation: Add the α1-AR agonist (e.g., norepinephrine to a final concentration of 10 µM) to the imaging dish.
-
Time-Lapse Acquisition: Immediately begin acquiring a time-lapse series of images every 1-5 minutes for a total duration of 30-60 minutes. This will capture the movement of the fluorescently labeled receptors from the cell surface into intracellular vesicles (endosomes).
-
Image Analysis and Quantification:
-
Region of Interest (ROI) Analysis: Define ROIs for the plasma membrane and the intracellular (cytosolic) region for each cell at each time point.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI over time.
-
Internalization Rate: Calculate the rate of internalization by plotting the decrease in plasma membrane fluorescence or the increase in intracellular fluorescence over time. The data can be fitted to a one-phase exponential decay or association curve to determine the rate constant (k_int) and half-life (t_1/2) of internalization.
-
Concluding Remarks
The protocols and data presented here provide a framework for using BODIPY™ FL prazosin to study α1-adrenergic receptor trafficking. This fluorescent ligand is a powerful tool for elucidating the complex regulatory mechanisms governing α1-AR function, including the distinct trafficking behaviors of different receptor subtypes.[6][7] Such studies are essential for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 4. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SID 491299916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Different internalization properties of the alpha1a- and alpha1b-adrenergic receptor subtypes: the potential role of receptor interaction with beta-arrestins and AP50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular trafficking of human alpha1a-adrenergic receptors is continuous and primarily agonist-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative imaging in live human cells reveals intracellular alpha(1)-adrenoceptor ligand-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of α1-Adrenergic Receptor Expression Using BODIPY FL Prazosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL prazosin is a green-fluorescent, high-affinity antagonist for the α1-adrenergic receptor, making it a powerful tool for the quantitative analysis and visualization of this important G protein-coupled receptor (GPCR).[1][2] Prazosin itself is a classical α1-adrenergic receptor antagonist with no selectivity for the α1A, α1B, and α1D subtypes.[3] The conjugation of the BODIPY FL fluorophore allows for direct measurement of receptor binding and localization in live cells without the need for radioisotopes. These application notes provide detailed protocols for the use of this compound in quantitative flow cytometry and qualitative confocal microscopy to assess α1-adrenergic receptor expression and localization.
Data Presentation
Ligand Properties and Binding Affinity
This compound exhibits high affinity for α1-adrenergic receptor subtypes. The following tables summarize its key properties and binding characteristics.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Wavelength (Ex) | ~485 nm |
| Emission Wavelength (Em) | ~535 nm |
| Fluorophore | BODIPY FL |
Source: MedChemExpress[2]
Table 2: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1a-AR | 14.5 |
| α1b-AR | 43.3 |
Source: MedChemExpress, TargetMol[2]
Table 3: Dissociation Constant (Kd) of this compound
| Cell Type | Kd (nM) |
| Human Prostatic Smooth Muscle Cells | 0.63 ± 0.02 |
Source: Mackenzie et al., 2000[1]
Table 4: Comparative Binding Data for [3H]-Prazosin (Reference)
| Tissue (Rat) | Receptor Density (Bmax) (fmol/mg protein) | Dissociation Constant (Kd) (nM) |
| Heart | 14.9 ± 1.5 | 0.12 ± 0.02 |
| Spleen | 40.7 ± 4.2 | 0.11 ± 0.01 |
| Kidney | 103.8 ± 12.1 | 0.15 ± 0.02 |
| Liver | 134.5 ± 15.6 | 0.14 ± 0.02 |
| Submaxillary Gland | 245.2 ± 25.3 | 0.13 ± 0.01 |
Source: Tater M. et al., British Journal of Pharmacology[4]
Signaling Pathway
α1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.
Experimental Protocols
Experimental Workflow Overview
The general workflow for analyzing α1-adrenergic receptor expression using this compound involves several key stages, from cell culture to data acquisition and analysis.
Protocol 1: Quantitative Analysis of α1-Adrenergic Receptor Expression by Flow Cytometry
This protocol details the steps for quantifying α1-adrenergic receptor expression on the surface of cells, such as Chinese Hamster Ovary (CHO) cells stably expressing the receptor subtypes.
Materials:
-
CHO cells expressing α1-adrenergic receptor subtypes
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Harvesting:
-
Culture CHO cells expressing the α1-adrenergic receptor subtype of interest to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer and determine the cell concentration and viability. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound in Flow Cytometry Staining Buffer. A final concentration of 10-100 nM is a good starting point for saturation binding experiments. For simple expression analysis, a concentration of 20 nM can be used.
-
Add the this compound working solution to the cell suspension.
-
For determining non-specific binding, prepare a parallel sample containing a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) in addition to the this compound.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).
-
Collect at least 10,000 events for each sample.
-
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Determine the mean fluorescence intensity (MFI) of the this compound signal.
-
Specific binding is calculated by subtracting the MFI of the non-specific binding sample from the MFI of the total binding sample.
-
For saturation binding experiments, plot specific binding against the concentration of this compound and fit the data to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Visualization of α1-Adrenergic Receptor Localization by Confocal Microscopy
This protocol provides a method for visualizing the subcellular localization of α1-adrenergic receptors in adherent cells, such as COS-7 cells, using confocal microscopy.
Materials:
-
COS-7 cells
-
Cell culture medium (e.g., DMEM)
-
Glass-bottom culture dishes or chamber slides
-
PBS
-
This compound (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Preparation:
-
Plate COS-7 cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Aspirate the culture medium and wash the cells gently with pre-warmed PBS.
-
-
Live-Cell Imaging:
-
Prepare a working solution of this compound in culture medium or a suitable imaging buffer (e.g., HBSS). A final concentration of 10-100 nM is recommended.
-
Add the this compound solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Gently wash the cells three times with pre-warmed imaging buffer to remove unbound ligand.
-
Add a nuclear counterstain like Hoechst 33342 if desired, and incubate for 5-10 minutes.
-
Wash again with imaging buffer.
-
Add fresh imaging buffer to the dish and proceed to imaging.
-
-
Fixed-Cell Imaging (Optional):
-
After the staining and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Perform nuclear counterstaining with DAPI if desired.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Image Acquisition:
-
Use a confocal microscope equipped with appropriate lasers and detectors for BODIPY FL (Ex: ~488 nm, Em: ~510-550 nm) and the nuclear stain.
-
Acquire images with a high-resolution objective (e.g., 60x or 100x oil immersion).
-
Optimize laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire z-stacks to visualize the three-dimensional distribution of the receptors.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the this compound signal, which corresponds to the location of α1-adrenergic receptors.[5]
-
Observe for plasma membrane localization as well as potential intracellular receptor populations.
-
References
- 1. Quantitative imaging in live human cells reveals intracellular alpha(1)-adrenoceptor ligand-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Drug-Receptor Interactions: A Guide to Using BODIPY FL Prazosin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL prazosin, a fluorescent antagonist of alpha-1 (α1) adrenergic receptors, offers a powerful tool for investigating drug-receptor interactions with high sensitivity and specificity. Its bright fluorescence and stable signal provide a non-radioactive alternative for characterizing the binding kinetics, affinity, and localization of ligands targeting α1-adrenergic receptors. These receptors, part of the G protein-coupled receptor (GPCR) superfamily, play a crucial role in various physiological processes, making them significant targets for drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in receptor binding and imaging studies.
Key Features of this compound
This compound is a derivative of prazosin, a well-characterized α1-adrenergic receptor antagonist, conjugated to the BODIPY FL fluorophore. This combination results in a probe with favorable spectral properties and high binding affinity.
| Property | Value | Reference |
| Excitation Wavelength | 485 nm | [1][2] |
| Emission Wavelength | 535 nm | [1][2] |
| Binding Affinity (Ki) for α1a-AR | 14.5 nM | [1][2][3] |
| Binding Affinity (Ki) for α1b-AR | 43.3 nM | [1][2][3] |
Signaling Pathway of α1-Adrenergic Receptors
α1-Adrenergic receptors are coupled to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for α1-adrenergic receptors.
Materials:
-
This compound (stock solution in DMSO)
-
Cell membranes or whole cells expressing α1-adrenergic receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Unlabeled α1-adrenergic antagonist (e.g., prazosin, phentolamine) for non-specific binding
-
96-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Prepare a high concentration of the unlabeled antagonist (e.g., 10 µM prazosin) in binding buffer for determining non-specific binding.
-
Prepare the receptor source (e.g., 10-20 µg of membrane protein per well).
-
-
Assay Setup:
-
Total Binding: To designated wells, add 50 µL of binding buffer, 50 µL of the receptor preparation, and 50 µL of each this compound dilution.
-
Non-specific Binding: To a separate set of wells, add 50 µL of the unlabeled antagonist solution, 50 µL of the receptor preparation, and 50 µL of each this compound dilution.
-
Blank: Include wells with only binding buffer and this compound to measure background fluorescence.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate specific binding by subtracting the non-specific binding values from the total binding values for each concentration of this compound.
-
Plot the specific binding (in mP) against the concentration of this compound.
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
-
Competitive Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the α1-adrenergic receptor by measuring its ability to compete with this compound for binding.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare Reagents:
-
Prepare a fixed concentration of this compound in binding buffer (typically at or below its Kd value).
-
Prepare a series of dilutions of the unlabeled test compound in binding buffer.
-
Prepare the receptor source.
-
-
Assay Setup:
-
To each well, add 50 µL of the receptor preparation, 50 µL of the fixed concentration of this compound, and 50 µL of each dilution of the test compound.
-
Include control wells for 100% binding (no test compound) and non-specific binding (excess unlabeled antagonist).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measurement: Measure fluorescence polarization as described for the saturation binding assay.
-
Data Analysis:
-
Calculate the percentage of inhibition of this compound binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant determined from the saturation binding assay.
-
Live Cell Imaging for Receptor Localization
This protocol allows for the visualization of α1-adrenergic receptor distribution and trafficking in live cells.
Materials:
-
This compound
-
Cells expressing α1-adrenergic receptors cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or fluorescence microscope equipped with appropriate filters for BODIPY FL (Excitation: ~488 nm, Emission: ~520-550 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on imaging-appropriate vessels and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Prepare a working solution of this compound in live-cell imaging medium (e.g., 10-100 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a confocal or fluorescence microscope with the appropriate filter sets.
-
Time-lapse imaging can be performed to study receptor dynamics upon agonist or antagonist stimulation.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized for easy comparison.
Table 1: Binding Parameters of Ligands for α1-Adrenergic Receptors
| Ligand | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| This compound | α1a-AR | Competitive Binding | Ki | 14.5[1][2][3] |
| This compound | α1b-AR | Competitive Binding | Ki | 43.3[1][2][3] |
| Test Compound X | α1-AR | Competitive Binding | IC50 | User-determined |
| Test Compound X | α1-AR | Competitive Binding | Ki | User-calculated |
| This compound | α1-AR | Saturation Binding | Kd | User-determined |
Note: Kd and Bmax values for this compound and IC50/Ki values for test compounds should be determined experimentally as described in the protocols.
Conclusion
This compound is a versatile and valuable tool for studying α1-adrenergic receptors. The detailed protocols provided herein offer a framework for researchers to investigate drug-receptor interactions, determine binding affinities, and visualize receptor localization in a non-radioactive and efficient manner. These applications are critical for advancing our understanding of α1-adrenergic receptor pharmacology and for the development of novel therapeutics.
References
Troubleshooting & Optimization
Control experiments for BODIPY FL prazosin binding specificity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments using BODIPY FL prazosin, a fluorescent antagonist for α1-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background fluorescence or non-specific "blotches" in my imaging experiments?
A1: This is a common issue often related to the hydrophobic nature of BODIPY dyes.[1]
-
Probe Aggregation: this compound can aggregate in aqueous solutions if not prepared correctly. Stock solutions should be made in an organic solvent like DMSO. When diluting into your aqueous experimental buffer, vortex or shake the solution vigorously and use it immediately to prevent the formation of fluorescent aggregates.[1]
-
Insufficient Washing: Inadequate washing after staining will leave unbound probe in the sample, contributing to high background. Ensure you are using an appropriate number of wash steps with a suitable buffer like PBS.[2]
-
Hydrophobic Interactions: The probe may non-specifically associate with lipids or other hydrophobic cellular components. Consider including a blocking agent like BSA in your buffers and always perform competition assays to distinguish specific from non-specific signals.
Q2: How can I definitively confirm that the fluorescence signal is from specific binding to α1-adrenergic receptors?
A2: A competition binding assay is the gold standard for validating binding specificity. This involves using a known, unlabeled ligand to compete for the binding site with this compound.
-
Principle: If the binding is specific, pre-incubation with a high concentration (e.g., 100-fold molar excess) of an unlabeled α1-adrenergic antagonist (like phentolamine or unlabeled prazosin) will occupy the receptors, preventing the fluorescent probe from binding. This results in a significant reduction in the fluorescence signal. The remaining signal can be considered non-specific binding.
-
Reference: Competition radioligand binding is considered the most reliable method for quantifying α1-AR subtype proteins, underscoring the importance of this approach for validation.[3][4]
Q3: What is the most rigorous negative control for a cell-based binding experiment?
A3: The most rigorous negative control is a cell line or tissue known to not express the target receptor.[3]
-
Receptor-Negative Cell Lines: Use a parental cell line that does not endogenously express α1-adrenergic receptors. Compare the fluorescence signal in this cell line to your experimental cell line that has been engineered to express the receptor. The signal in the parental line represents the level of non-specific binding.
-
Knockout (KO) Models: For tissue-based studies, the ideal negative control is tissue from a knockout (KO) animal where the gene for the specific α1-AR subtype has been deleted. A specific probe should produce a signal in wild-type tissue that is absent in the corresponding KO tissue.[3]
Q4: My fluorescence signal is weaker than expected. What are the potential causes?
A4: Several factors can lead to a weak or absent signal.
-
Fluorescence Quenching: BODIPY dyes can exhibit self-quenching at high concentrations.[5][] It is crucial to titrate this compound to find an optimal concentration that maximizes signal without causing quenching. Quenching can also be influenced by the local environment of the probe upon binding.[][7]
-
Low Receptor Expression: The target cells or tissue may have a low density of α1-adrenergic receptors. It is advisable to use a positive control system (e.g., a cell line known to overexpress the receptor) to confirm the probe is working correctly.
-
Probe Degradation: Ensure the this compound solution is fresh and has been protected from prolonged exposure to light to prevent photobleaching.[2]
-
Efflux Transporter Activity: Prazosin is a known substrate for efflux transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9] If your cells express such transporters, the probe may be actively pumped out, reducing the intracellular signal. This can be tested by co-incubating the cells with a specific inhibitor of the suspected transporter (e.g., Ko143 for BCRP).[9]
Q5: Are there known off-target binding sites for prazosin or its derivatives?
A5: Yes, in addition to its primary targets (α1-ARs), prazosin has been reported to interact with other cellular components.
-
BCRP/ABCG2: As mentioned above, it is a substrate for this efflux pump.[8]
-
CD98 heavy chain (CD98hc): Prazosin has been shown to interfere with the trafficking of this oncoprotein.[10]
-
Thapsigargin-sensitive binding site: In some cell types, α1-adrenergic drugs have shown affinity for a non-adrenoceptor binding site, interfering with intracellular calcium homeostasis.[11]
These potential off-target interactions highlight the critical need for proper control experiments to isolate and validate the α1-AR-specific signal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Staining | 1. Probe Aggregation: The hydrophobic dye has precipitated in the aqueous buffer.[1] | Prepare fresh dilutions from a DMSO stock immediately before use with vigorous mixing.[1] Avoid putting the staining solution on ice, which can promote aggregation.[1] |
| 2. Excess Unbound Probe: Insufficient washing post-incubation.[2] | Increase the number and duration of wash steps. Use a buffer like PBS or HBSS. | |
| 3. Non-specific Adherence: The probe is sticking to lipids or other cellular surfaces. | Include a blocking agent like 1% IgG-free BSA in your incubation and wash buffers. Always run a competition control with excess unlabeled prazosin to quantify non-specific binding. | |
| Low or No Specific Signal | 1. Low Receptor Density: The target cells have very few α1-ARs. | Confirm receptor expression via a secondary method (e.g., RT-PCR for mRNA). Use a positive control cell line known to express high levels of α1-ARs. |
| 2. Fluorescence Quenching: The probe concentration is too high, leading to self-quenching.[5][] | Perform a concentration titration of this compound to determine the optimal concentration that gives the highest signal-to-noise ratio. | |
| 3. Probe Degradation: The fluorescent molecule has been damaged by light.[2] | Protect the probe from light at all stages (storage, preparation, incubation). Prepare solutions fresh for each experiment. | |
| 4. Efflux by Transporters: The probe is being actively removed from the cells by transporters like BCRP.[8][9] | Co-incubate with a known inhibitor of the suspected transporter (e.g., 1 µM Ko143 for BCRP) and check for an increase in signal.[9] | |
| Inconsistent Results | 1. Variable Probe Concentration: Inconsistent dilution or probe aggregation. | Ensure accurate and consistent pipetting. Prepare a master mix of the staining solution for replicate samples. Always vortex the diluted probe solution before adding it to cells.[1] |
| 2. Cell Health/Density: Differences in cell viability or confluence between experiments. | Maintain consistent cell culture practices. Ensure cells are healthy and at a consistent density for all experiments. |
Quantitative Data Summary
The binding affinity of this compound varies for the different α1-adrenergic receptor subtypes. This is crucial for interpreting results, especially in systems expressing multiple subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
| α1a-Adrenergic Receptor | 14.5 nM | [2][11] |
| α1b-Adrenergic Receptor | 43.3 nM | [2][11] |
| α1d-Adrenergic Receptor | Not specified in search results |
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol is a starting point for staining cells with this compound. Optimization of concentration and incubation time is recommended.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and grow to desired confluence.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 µM) in anhydrous DMSO.[2] Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 10-100 nM) in a suitable buffer (e.g., HBSS or serum-free media).[11] Vortex the solution immediately after dilution.
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm buffer to remove unbound probe.[2]
-
-
Imaging:
Protocol 2: Competition Binding Assay for Specificity
This protocol determines the fraction of the total fluorescence signal that is due to specific binding to α1-ARs.
-
Prepare two sets of samples: "Total Binding" and "Non-Specific Binding".
-
Non-Specific Binding (NSB) Sample Preparation:
-
Prepare a solution of an unlabeled competitor (e.g., 10 µM unlabeled prazosin) in your experimental buffer. This is a ~100-fold excess over a 100 nM fluorescent probe concentration.
-
Pre-incubate the cells with the competitor solution for 20-30 minutes at the same temperature as your staining incubation.
-
-
Staining:
-
Prepare the this compound working solution as described in Protocol 1.
-
For the NSB samples, add the fluorescent probe directly into the competitor solution already on the cells.
-
For the Total Binding samples, add the fluorescent probe working solution to cells that were pre-incubated with buffer only.
-
Incubate all samples as described in Protocol 1.
-
-
Washing and Imaging: Wash and image all samples as described in Protocol 1.
-
Analysis:
-
Quantify the mean fluorescence intensity for both conditions.
-
Specific Binding = (Total Binding Signal) - (Non-Specific Binding Signal) . A large difference between the two signals indicates high specificity.
-
Visualizations
Caption: Workflow for determining specific binding of this compound using a competition assay.
Caption: A logical troubleshooting flowchart for common issues in this compound binding assays.
Caption: Simplified signaling pathway of the α1-adrenergic receptor showing antagonist action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 3. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Thermo Fisher | Bioz [bioz.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Signal enhancement techniques for BODIPY FL prazosin fluorescence
Welcome to the technical support center for BODIPY™ FL Prazosin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with this fluorescent α1-adrenergic antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of BODIPY™ FL Prazosin?
A1: BODIPY™ FL Prazosin is a fluorescently labeled, high-affinity antagonist for α1-adrenergic receptors. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~485 nm | [1] |
| Emission Maximum | ~535 nm | [1] |
| Binding Affinity (Ki) | 14.5 nM for α1a-AR | [1] |
| 43.3 nM for α1b-AR | [1] | |
| Molecular Weight | 563.41 g/mol | [1] |
| Solvent for Stock | Anhydrous DMSO | [2] |
Q2: What are the main applications of BODIPY™ FL Prazosin?
A2: BODIPY™ FL Prazosin is primarily used for:
-
Visualizing and localizing α1-adrenergic receptors in cells and tissues.[3]
-
Studying the subcellular distribution and trafficking of α1-adrenoceptor subtypes.[1]
-
Performing competitive binding assays to screen and characterize unlabeled α1-adrenergic ligands.[4]
-
Quantitative analysis of α1-AR expression levels using techniques like flow cytometry.[2]
Q3: How should I store BODIPY™ FL Prazosin?
A3: For long-term storage, the lyophilized powder and DMSO stock solutions should be stored at -20°C or colder, protected from light.[2][5] Avoid repeated freeze-thaw cycles of the stock solution.[2]
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression: | The cell line or tissue may have a low density of α1-adrenergic receptors. Confirm receptor expression levels using a validated method like western blotting or qPCR. |
| Suboptimal Dye Concentration: | The concentration of BODIPY™ FL Prazosin may be too low for detection. Titrate the working concentration, typically in the range of 1-10 µM, to find the optimal signal-to-noise ratio.[2] |
| Incorrect Filter Sets: | Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for BODIPY™ FL (Excitation: ~485 nm, Emission: ~535 nm).[1] |
| Photobleaching: | BODIPY dyes are relatively photostable, but excessive exposure to high-intensity light can cause photobleaching.[][7] Minimize light exposure, reduce laser power or exposure time, and use an antifade mounting medium for fixed samples.[8] |
| Fluorescence Quenching: | High concentrations of the dye or aggregation can lead to self-quenching.[9] Ensure the dye is fully dissolved and use the optimal working concentration. |
| Improper Sample Preparation: | Fixation and permeabilization methods can affect fluorescence.[10][11] Optimize your fixation protocol; for example, paraformaldehyde (PFA) fixation is generally compatible with BODIPY dyes. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Non-specific Binding: | The probe may be binding to cellular components other than the target receptor. Increase the number and duration of wash steps after incubation with the probe.[2] Include a blocking step with an appropriate agent like BSA. |
| Excess Unbound Probe: | Insufficient washing can leave behind unbound fluorescent molecules. Wash cells 2-3 times with an appropriate buffer (e.g., PBS) after staining.[2] |
| Autofluorescence: | Cells and culture medium components can exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. Use a serum-free medium for the final incubation and wash steps.[12] |
| Contaminated Reagents: | Buffers or other reagents may be contaminated with fluorescent impurities. Use fresh, high-quality reagents. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture: | Differences in cell density, passage number, or growth conditions can alter receptor expression. Maintain consistent cell culture practices. |
| Inconsistent Staining Protocol: | Variations in incubation time, temperature, or reagent concentrations can lead to inconsistent results. Adhere strictly to the optimized protocol. |
| Probe Degradation: | Improper storage or repeated freeze-thaw cycles can degrade the fluorescent probe.[2] Aliquot the stock solution and store it properly. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of α1-Adrenergic Receptors
This protocol describes the staining of α1-adrenergic receptors in living cells for fluorescence microscopy.
Materials:
-
BODIPY™ FL Prazosin
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., serum-free medium or HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution of BODIPY™ FL Prazosin in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.[2]
-
On the day of the experiment, prepare a working solution of 1-10 µM BODIPY™ FL Prazosin in live-cell imaging medium. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.[2]
-
Wash the cultured cells twice with warm PBS.
-
Add the BODIPY™ FL Prazosin working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. [2]
-
Wash the cells three times with warm live-cell imaging medium to remove unbound probe.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for BODIPY™ FL (e.g., a standard FITC filter set).
Protocol 2: Competitive Binding Assay
This protocol is for determining the binding affinity of an unlabeled compound for the α1-adrenergic receptor.
Materials:
-
BODIPY™ FL Prazosin
-
Unlabeled competitor compound
-
Cells expressing α1-adrenergic receptors
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of BODIPY™ FL Prazosin and serial dilutions of the unlabeled competitor compound in DMSO.
-
Harvest and resuspend the cells in binding buffer to a final concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add a fixed concentration of BODIPY™ FL Prazosin (typically at or below its Ki value, e.g., 10 nM) to each well. [1]
-
Add varying concentrations of the unlabeled competitor compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known non-fluorescent α1-AR antagonist (e.g., unlabeled prazosin) to determine non-specific binding.
-
Add the cell suspension to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 of the competitor. The Ki of the competitor can then be calculated using the Cheng-Prusoff equation.
Visualizations
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of α1-adrenergic receptors. Prazosin, and by extension BODIPY™ FL Prazosin, acts as an antagonist at this receptor, blocking the initiation of this pathway.
Caption: The α1-adrenergic receptor signaling cascade.[13][14][15]
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps for a successful live-cell imaging experiment using BODIPY™ FL Prazosin.
Caption: A typical workflow for live-cell imaging with BODIPY™ FL Prazosin.
Troubleshooting Logic for Low Signal
This diagram provides a logical approach to troubleshooting experiments with a weak or absent fluorescence signal.
Caption: A decision tree for troubleshooting low fluorescence signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotrend [biotrend.com]
- 7. mdpi.com [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 14. researchgate.net [researchgate.net]
- 15. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Cross-Validation of BODIPY FL Prazosin Binding with Immunohistochemistry for Alpha-1 Adrenergic Receptor Studies
For researchers, scientists, and drug development professionals, the accurate localization and quantification of alpha-1 adrenergic receptors (α1-ARs) are crucial for understanding their physiological roles and for the development of targeted therapeutics. Two common techniques employed for this purpose are fluorescent ligand binding, using probes like BODIPY FL prazosin, and immunohistochemistry (IHC). This guide provides a critical comparison of these methods, highlighting their respective strengths and weaknesses, and presents supporting experimental data and protocols.
A significant challenge in the field has been the validation of antibodies for α1-AR subtypes, with several studies demonstrating a lack of specificity in commercially available antibodies. This guide will therefore emphasize the importance of rigorous validation and present this compound binding as a more reliable alternative for quantitative analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, a fluorescent antagonist for α1-ARs. Due to the well-documented issues with the specificity of commercially available antibodies for α1-ARs, presenting comparable quantitative data from IHC is scientifically challenging and potentially misleading.[1][2][3] Instead, a qualitative comparison of the techniques is more appropriate.
| Parameter | This compound | Reference |
| Binding Affinity (Ki) | α1a-AR: 14.5 nM α1b-AR: 43.3 nM | [4][5][6] |
| Excitation Wavelength | ~485 nm | [4][6] |
| Emission Wavelength | ~535 nm | [4][6] |
| Cellular Localization | Plasma membrane and intracellular compartments (approx. 40% of high-affinity binding sites are intracellular in human prostatic smooth muscle cells) | [7] |
| Dissociation Constant (FKD) in native cells | 0.63 ± 0.02 nM (in human prostatic smooth muscle cells) | [7] |
Methodological Comparison
| Feature | This compound Binding | Immunohistochemistry (IHC) |
| Principle | Direct binding of a fluorescently labeled ligand to the receptor of interest. | Use of a primary antibody to detect the receptor protein, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization. |
| Specificity | High, based on the pharmacological selectivity of the ligand for the receptor subtypes. | Highly dependent on the specificity of the primary antibody, which has been shown to be a significant issue for α1-ARs.[1][2][3] |
| Quantification | Can provide quantitative data on receptor density and affinity through fluorescence intensity measurements.[7] | Quantification is challenging and often semi-quantitative, relying on scoring of staining intensity, which can be subjective. |
| Cellular Resolution | High, allowing for subcellular localization in living or fixed cells.[7] | High, providing information on the cellular and subcellular distribution of the target protein. |
| Live-cell Imaging | Amenable to live-cell imaging to study receptor dynamics. | Typically performed on fixed tissues, though can be adapted for live cells with specific antibody types. |
| Validation | Requires pharmacological validation, such as competition assays with known selective ligands. | Requires rigorous validation of antibody specificity using appropriate controls, such as knockout tissues, which has often been lacking for α1-AR antibodies.[1][2][3] |
Experimental Protocols
This compound Binding Assay in Tissue Sections
This protocol is adapted from methodologies used for fluorescent ligand binding in tissue preparations.
Materials:
-
Frozen tissue sections (10-20 µm) mounted on slides
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control: A high concentration of a non-fluorescent α1-AR antagonist (e.g., phentolamine or unlabeled prazosin)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Tissue Preparation: Air-dry the frozen tissue sections at room temperature for 30 minutes.
-
Pre-incubation: Wash the slides with binding buffer for 10 minutes to rehydrate the tissue.
-
Incubation: Incubate the sections with a working solution of this compound (e.g., 1-10 nM in binding buffer) in a humidified chamber for 60-90 minutes at room temperature, protected from light. For non-specific binding control, co-incubate adjacent sections with this compound and a high concentration (e.g., 10 µM) of a non-fluorescent antagonist.
-
Washing: Wash the slides three times for 5 minutes each with ice-cold wash buffer to remove unbound ligand.
-
Mounting: Briefly rinse the slides in distilled water and allow them to air dry in the dark. Apply a drop of mounting medium and coverslip.
-
Imaging: Visualize the slides using a confocal microscope with appropriate filter sets for BODIPY FL (Excitation/Emission ~485/535 nm).
-
Analysis: Quantify the fluorescence intensity in specific regions of interest. Specific binding is determined by subtracting the fluorescence intensity of the non-specific binding control from the total binding.
Immunohistochemistry for G-Protein Coupled Receptors (GPCRs)
The following is a general protocol for IHC staining of GPCRs in paraffin-embedded tissue sections. Crucially, for α1-ARs, the specificity of the primary antibody must be rigorously validated prior to any experimental use. [1][2][3]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal serum in PBS with 0.1% Triton X-100)
-
Validated primary antibody against the α1-AR subtype of interest
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the validated primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the slides and incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Visualization: Wash the slides and apply the DAB substrate solution to develop the color reaction. Monitor the reaction closely and stop by rinsing with water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Imaging: Examine the slides under a bright-field microscope.
Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Workflow: this compound Binding vs. IHC
Caption: Comparative workflow of the two methods.
Conclusion and Recommendations
The cross-validation of this compound binding with immunohistochemistry for α1-adrenergic receptors is hampered by the significant and well-documented lack of specificity of commercially available antibodies for these receptors.[1][2][3] Therefore, for reliable and quantitative studies of α1-AR localization and density, fluorescent ligand binding with probes like this compound is the recommended method. It offers high specificity based on pharmacological principles and allows for robust quantification.
While IHC remains a powerful technique for protein localization, its application to α1-ARs requires extreme caution. Researchers intending to use IHC for these receptors must undertake rigorous in-house validation of their primary antibodies, ideally using tissues from knockout animals as negative controls. Without such validation, the interpretation of IHC data for α1-ARs is fraught with uncertainty.
For drug development professionals, understanding the true distribution and density of α1-AR subtypes is critical for predicting drug efficacy and off-target effects. The use of validated fluorescent ligand binding assays can provide more accurate data to inform these crucial decisions.
References
- 1. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three commercial antibodies against α1-adrenergic receptor subtypes lack specificity in paraffin-embedded sections of murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Quantitative imaging in live human cells reveals intracellular alpha(1)-adrenoceptor ligand-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-1 Adrenergic Receptor Binding Analysis: Scatchard Analysis of BODIPY FL Prazosin and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BODIPY FL prazosin with other ligands for alpha-1 adrenergic receptor binding analysis. It includes a detailed examination of Scatchard analysis, experimental protocols, and the underlying signaling pathways.
This guide offers an objective look at the performance of the fluorescent antagonist this compound in comparison to radiolabeled and other fluorescent alternatives for the characterization of alpha-1 adrenergic receptors. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid in the selection of appropriate tools for receptor research.
Ligand Binding Affinity Comparison
The selection of a ligand for receptor binding studies is critical and depends on factors such as affinity, specificity, and the detection method. Below is a comparison of this compound with the widely used radioligand, [³H]-prazosin.
| Ligand | Type | Receptor Subtype | Reported Affinity (Kᵢ/Kd) | Notes |
| This compound | Fluorescent Antagonist | α₁ₐ-AR | Kᵢ: 14.5 nM[1][2][3] | High-affinity green fluorescent antagonist.[4] |
| α₁ᵦ-AR | Kᵢ: 43.3 nM[1][2][3] | Useful for studying subcellular localization. | ||
| [³H]-Prazosin | Radiolabeled Antagonist | α₁-AR (non-selective) | Kd: ~0.1-1.0 nM | The classical radioligand for α₁-ARs. |
| QAPB (fluorescent prazosin derivative) | Fluorescent Antagonist | α₁ₐ-AR (native human) | FKd: 0.63 ± 0.02 nM[5] | High affinity in native tissues.[5] |
| α₁-AR (recombinant) | FKd: 2.1-2.3 nM[5] | Affinity can vary between native and recombinant systems.[5] |
Principles of Scatchard Analysis
Scatchard analysis is a graphical method used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a ligand for a receptor. The analysis involves plotting the ratio of bound to free ligand concentration against the concentration of bound ligand. A linear plot is indicative of a single class of independent binding sites.
Below is a conceptual diagram illustrating the principles of Scatchard analysis.
Principles of Scatchard Analysis.
Experimental Protocols
Saturation Binding Assay with a Fluorescent Ligand (e.g., this compound)
This protocol outlines the general steps for performing a saturation binding experiment to determine the Kd and Bmax of a fluorescent ligand for the alpha-1 adrenergic receptor.
1. Cell/Membrane Preparation:
-
Culture cells expressing the alpha-1 adrenergic receptor of interest to an appropriate density.
-
For membrane preparations, harvest cells, homogenize in a suitable buffer, and isolate the membrane fraction by centrifugation.
-
Determine the protein concentration of the cell or membrane preparation.
2. Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Perform serial dilutions of the fluorescent ligand in assay buffer to create a range of concentrations (typically from 0.1 x Kd to 10 x Kd).
3. Binding Assay:
-
In a microplate, add a constant amount of cell or membrane preparation to each well.
-
For total binding, add increasing concentrations of the fluorescent ligand.
-
For non-specific binding, add increasing concentrations of the fluorescent ligand along with a high concentration of a non-labeled competing ligand (e.g., phentolamine or unlabeled prazosin) to saturate the receptors.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[1] Protect from light.
4. Detection:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the BODIPY FL dye (e.g., ~488 nm excitation and ~515 nm emission).
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each ligand concentration.
-
Plot the specific binding versus the free ligand concentration to generate a saturation curve.
-
Analyze the saturation curve using non-linear regression to directly determine Kd and Bmax.
-
Alternatively, transform the data for a Scatchard plot (Bound/Free vs. Bound) and determine Kd from the slope (-1/Kd) and Bmax from the x-intercept.
The following diagram illustrates the experimental workflow for a fluorescent ligand binding assay.
Fluorescent Ligand Binding Assay Workflow.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6] Upon activation by an agonist, a signaling cascade is initiated, leading to various physiological responses.
The diagram below outlines the key steps in the alpha-1 adrenergic receptor signaling pathway.
References
- 1. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Quantitative imaging in live human cells reveals intracellular alpha(1)-adrenoceptor ligand-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of BODIPY FL Prazosin for Alpha-1 Adrenergic Receptors
This guide provides a comprehensive comparison of the binding kinetics of BODIPY FL prazosin, a fluorescent antagonist for alpha-1 (α1) adrenergic receptors, with alternative non-fluorescent antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding parameters, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Introduction to this compound
This compound is a valuable tool in pharmacology and cell biology, enabling the direct visualization and quantification of α1-adrenergic receptors. Its fluorescent properties allow for real-time tracking of receptor localization and dynamics within living cells. This guide delves into the specifics of its binding to α1-adrenergic receptor subtypes and compares its performance with established non-fluorescent antagonists.
Comparative Binding Kinetics
| Ligand | Receptor Subtype | K_i_ (nM) | K_d_ (nM) | k_on_ (M⁻¹min⁻¹) | k_off_ (min⁻¹) |
| This compound | α1a-AR | 14.5[1][2] | - | Not Available | Not Available |
| α1b-AR | 43.3[1][2] | - | Not Available | Not Available | |
| [3H]-Prazosin | α1-AR (rat cortex) | - | - | Reduced in aged rats[3] | Reduced in aged rats[3] |
| α1-AR (rat myocardium) | - | 0.156[4] | - | - | |
| α1-AR (rat spinal cord) | 2.1[5] | 0.75[5] | - | - | |
| α1-AR (rat cardiac membranes) | - | 0.2[6] | - | - | |
| Prazosin (unlabeled) | α1-AR | - | - | - | - |
| Doxazosin | α1-AR | - | - | - | - |
| Tamsulosin | α1-AR | - | - | - | - |
| Alfuzosin | α1-AR | - | - | - | - |
Note: The table highlights a gap in the publicly available kinetic data for this compound and many non-fluorescent alternatives. The provided Ki values for this compound indicate high affinity for the α1a and α1b subtypes.[1][2] The kinetic parameters for [3H]-prazosin show age-related changes in the rat cortex.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to determine the binding kinetics of α1-adrenergic receptor antagonists.
Fluorescence Polarization (FP) Competition Binding Assay
This protocol is designed for determining the binding affinity of unlabeled compounds by measuring their ability to displace this compound from the α1-adrenergic receptor.
Materials:
-
This compound
-
Membrane preparation expressing the α1-adrenergic receptor subtype of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled competitor compounds
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the α1-adrenergic receptor membrane preparation in assay buffer to the desired concentration. This should be optimized to give a stable and significant fluorescence polarization signal with this compound.
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or below its Kd for the receptor to ensure assay sensitivity.
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the following in order:
-
Assay buffer
-
Unlabeled competitor compound or vehicle (for total binding)
-
α1-adrenergic receptor membrane preparation
-
-
Incubate for 15-30 minutes at room temperature to allow for pre-equilibration of the unlabeled compound with the receptor.
-
-
Initiate Binding Reaction:
-
Add the this compound working solution to all wells.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor to a set of wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. This time should be determined experimentally. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
-
Radioligand Binding Assay for [3H]-Prazosin
This protocol describes a filtration-based radioligand binding assay to determine the kinetic parameters of [3H]-prazosin.
Materials:
-
[3H]-prazosin
-
Membrane preparation expressing the α1-adrenergic receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled prazosin (for non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure for Association Rate (k_on_):
-
Add the receptor membrane preparation to a series of tubes at a constant concentration.
-
Initiate the binding reaction by adding a single concentration of [3H]-prazosin to all tubes at time zero.
-
At various time points, rapidly filter the contents of one tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Determine the amount of bound radioactivity on the filters by liquid scintillation counting.
-
Plot the specific binding (total binding - non-specific binding) against time and fit the data to a one-phase association equation to determine the observed association rate (k_obs_).
-
Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [[3H]-prazosin].
Procedure for Dissociation Rate (k_off_):
-
Incubate the receptor membrane preparation with [3H]-prazosin until equilibrium is reached.
-
Initiate dissociation by adding a saturating concentration of unlabeled prazosin to the incubation mixture at time zero.
-
At various time points, filter the samples as described above and quantify the remaining bound radioactivity.
-
Plot the natural logarithm of the specific binding against time. The slope of the resulting line will be equal to -k_off_.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the α1-adrenergic receptor signaling pathway and a typical experimental workflow for determining binding kinetics.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for determining binding kinetics.
References
- 1. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of [3H]-prazosin binding to the rat cortex during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of BODIPY FL prazosin for α1-adrenoceptor subtypes versus other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BODIPY FL prazosin's binding affinity for α1-adrenoceptor subtypes versus other receptor systems. The data presented herein is compiled from published experimental findings to offer an objective performance overview for research applications.
This compound is a fluorescent derivative of prazosin, a well-established α1-adrenoceptor antagonist. This fluorescent ligand allows for the direct visualization and quantification of α1-adrenoceptors in living cells and tissue preparations, making it a valuable tool in pharmacology and cell biology.[1][2][3] Its utility, however, is contingent on its binding specificity. This guide summarizes the available quantitative data to assess its selectivity profile.
Data Presentation: Binding Affinity Profiles
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: this compound and Prazosin Affinity for α1-Adrenoceptor Subtypes
This table outlines the binding affinities of this compound and its parent compound, unlabeled prazosin, for the three α1-adrenoceptor subtypes.
| Ligand | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Subtype Selectivity |
| This compound | 14.5[1][2][4] | 43.3[1][2][4] | Data not available | α1A > α1B |
| Prazosin (unlabeled) | 0.13 - 1.0[5] | 0.06 - 0.62[5] | 0.06 - 0.38[5] | Non-selective |
Table 2: Off-Target Binding Profile of Prazosin
To infer the broader specificity of this compound, the binding profile of its parent compound, prazosin, against other adrenergic and non-adrenergic receptors is presented. High Ki values indicate low affinity.
| Receptor Family | Receptor Subtype | Prazosin (Ki, nM) | Affinity Level |
| α2-Adrenergic | α2A | 210 - 5,012[5] | Very Low |
| α2B | 13 - 676[5] | Low to Moderate | |
| α2C | 10 - 257[5] | Low to Moderate | |
| Dopaminergic | D3 | Interaction documented*[6][7] | Off-target interaction |
*Studies have shown that prazosin has an off-target effect on the Dopamine D3 receptor (DRD3), inhibiting endocytic sorting.[6][7] While a direct Ki value from competitive binding assays is not specified, this indicates a notable interaction. Prazosin has also been shown to affect dopamine release in the nucleus accumbens.[8][9]
Table 3: Comparative Affinity of Common α1-Adrenoceptor Antagonists
This table provides context by comparing the α1-subtype selectivity of prazosin with other widely used α1-antagonists. Data is presented for human receptors where available.
| Antagonist | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Primary Selectivity |
| Prazosin | ~0.42 | ~0.47 | ~1.41 | Non-selective |
| Tamsulosin | 0.042 | 4.68 | 0.14 | α1A / α1D > α1B[5] |
| Silodosin | 0.32 | 186 | 17.8 | α1A >> α1D > α1B[10] |
| Alfuzosin | ~10 | ~10 | ~10 | Non-selective[11] |
(pKi values from literature were converted to Ki for standardization)
Signaling Pathway and Experimental Methodologies
α1-Adrenoceptor Signaling Pathway
All three α1-adrenoceptor subtypes primarily couple to Gq/11 G-proteins. Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Canonical Gq signaling pathway for α1-adrenoceptors.
Experimental Protocols
The binding affinities detailed in this guide are determined using competitive binding assays. Below is a representative protocol for determining the Ki of an unlabeled compound using this compound in a whole-cell-based assay.
Protocol: Fluorescent Ligand Competitive Binding Assay
-
Cell Culture: Culture cells stably expressing the human α1-adrenoceptor subtype of interest (e.g., α1A, α1B, or α1D) in appropriate media and seed them into 96-well black, clear-bottom microplates. Grow to ~90% confluency.
-
Preparation of Ligands:
-
Fluorescent Ligand (this compound): Prepare a stock solution in DMSO. Dilute to a working concentration (e.g., 2x the final concentration of 10-15 nM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Unlabeled Competitor: Prepare a serial dilution of the unlabeled test compound (e.g., prazosin, tamsulosin) in assay buffer at 2x the final desired concentrations.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with assay buffer.
-
Add 50 µL of the 2x unlabeled competitor dilutions to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a non-fluorescent antagonist (e.g., 10 µM phentolamine).
-
Add 50 µL of the 2x this compound working solution to all wells. The final assay volume is 100 µL.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Signal Detection:
-
After incubation, wash the cells three times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity on a microplate reader with appropriate filters for BODIPY FL (Excitation: ~485 nm, Emission: ~535 nm).[1]
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the specific binding (as a percentage of total specific binding) against the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of this compound used and Kd is its dissociation constant for the receptor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SID 491299916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 5. Prazosin - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor D3 regulates endocytic sorting by a Prazosin-sensitive interaction with the coatomer COPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D3 regulates endocytic sorting by a Prazosin-sensitive interaction with the coatomer COPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prazosin on the dopaminergic neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prazosin inhibits MK-801-induced hyperlocomotion and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BODIPY FL Prazosin Photostability for Alpha-1 Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular pharmacology and cellular imaging, the stability of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the photostability of BODIPY FL prazosin, a widely used fluorescent antagonist for the α1-adrenergic receptor, against other potential fluorescent ligand alternatives. The objective is to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs, with a focus on minimizing photobleaching-induced artifacts.
Introduction to Fluorescent Ligands for α1-Adrenergic Receptors
This compound is a valuable tool for visualizing and quantifying α1-adrenergic receptors in living cells and tissues. Its utility is, however, intrinsically linked to the photostability of its BODIPY FL fluorophore. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly limit the duration of imaging experiments and compromise quantitative analysis. Therefore, understanding the photostability of this compound and comparing it with alternative fluorescent probes is crucial for experimental design and data interpretation.
Quantitative Photostability Data
While direct comparative studies on the photostability of different fully assembled fluorescent α1-adrenergic receptor ligands are limited in publicly available literature, we can infer performance from the photostability of the constituent fluorophores. The following table summarizes the available quantitative photostability data for BODIPY-FL, the fluorophore in this compound.
| Fluorophore | Parameter | Value | Experimental Conditions |
| BODIPY-FL | Photobleaching Lifetime | 20 ms | Standard buffer |
| BODIPY-FL | Photobleaching Lifetime | 500 ms (25-fold increase) | Deoxygenated buffer with redox agents (ROXS) |
Note: The photobleaching lifetime represents the time it takes for the fluorescence intensity to decrease to a certain percentage of its initial value under specific illumination conditions. Longer lifetimes indicate higher photostability. The use of reducing and oxidizing systems (ROXS) can significantly enhance the photostability of many fluorophores by mitigating the effects of reactive oxygen species.
Alternative Fluorescent Probes
-
Alexa Fluor 488: Known for its exceptional photostability, often outperforming fluorescein and other conventional green fluorophores. Conjugates of Alexa Fluor 488 are generally considered highly resistant to photobleaching.
-
Cyanine Dyes (e.g., Cy3, Cy5): This class of dyes offers a range of emission wavelengths and generally exhibits good photostability, making them suitable for various imaging applications, including in vivo studies. A quinazoline-conjugated Cy5 has been reported as a fluorescent ligand for α1-adrenergic receptors.
-
Quantum Dots (QDs): These semiconductor nanocrystals are exceptionally photostable and have been used to create fluorescent probes for α1-adrenergic receptors. Their resistance to photobleaching is a significant advantage for long-term imaging experiments.
Experimental Protocols
Protocol for Measuring Fluorescent Ligand Photostability
This protocol outlines a general method for quantifying the photostability of fluorescent ligands like this compound in a cellular context.
1. Cell Culture and Labeling:
- Culture cells expressing the α1-adrenergic receptor of interest on glass-bottom dishes suitable for high-resolution microscopy.
- Incubate the cells with the fluorescent ligand at a concentration sufficient to achieve specific labeling of the receptors. The incubation time and temperature should be optimized for each ligand.
- Wash the cells to remove unbound ligand.
2. Image Acquisition:
- Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
- Use a laser line appropriate for exciting the fluorophore (e.g., 488 nm for BODIPY FL or Alexa Fluor 488).
- Define a region of interest (ROI) containing specifically labeled receptors.
- Acquire a time-lapse series of images of the ROI under continuous illumination. The laser power and exposure time should be kept constant throughout the experiment.
3. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a region without cells.
- Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time.
- Fit the resulting photobleaching curve to an appropriate mathematical model (e.g., a single or double exponential decay function) to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50%.
Visualizations
Below are diagrams illustrating the experimental workflow, the signaling pathway of the α1-adrenergic receptor, and a logical comparison of fluorophore photostability.
Safety Operating Guide
Safe Disposal of BODIPY FL Prazosin: A Procedural Guide
The proper disposal of BODIPY FL prazosin, a fluorescent α1-adrenergic antagonist, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The disposal protocol is formulated based on the known hazards of its components: the BODIPY FL fluorescent dye and the drug prazosin.
Quantitative Data Overview
For researchers utilizing this compound, understanding its key quantitative parameters is essential for experimental design and safety considerations.
| Parameter | Value | Source |
| Binding Affinity (Ki) | ||
| α1a-Adrenergic Receptor | 14.5 nM | [1][2] |
| α1b-Adrenergic Receptor | 43.3 nM | [1][2] |
| Optical Properties | ||
| Excitation Wavelength | 485 nm | [1][2] |
| Emission Wavelength | 535 nm | [1][2] |
Experimental Protocols Cited
The binding affinity (Ki) values were determined in competitive binding assays using COS-7 cells expressing the respective α1-adrenoceptor subtypes. The cells were incubated with this compound (10 nM) for 30 minutes at room temperature.[1][2]
Step-by-Step Disposal Procedure
Given that this compound is a conjugate of a fluorescent dye and a bioactive compound (prazosin), it should be treated as a chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat to protect from spills.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, such as contaminated filter paper, weighing boats, or pipette tips, in a designated hazardous waste container.[3] This container must be clearly labeled as "Hazardous Waste" and list the chemical contents, including "this compound".[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.[3] The container should be compatible with the solvents used (e.g., DMSO, ethanol). The container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents, including solvents.[3]
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses. After thorough rinsing, deface the label of the original container before disposing of it in the appropriate recycling or trash receptacle.[3]
3. Spill Management: In the event of a spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Storage of Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[4]
-
Keep containers securely sealed except when adding waste.[3]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[3]
5. Final Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.[4][5] EHS will ensure the waste is transported to an approved waste disposal facility for incineration or other appropriate treatment.[6][7] It is the responsibility of the waste generator to characterize the waste and ensure compliance with all federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Guide to Handling BODIPY FL Prazosin
Essential safety protocols and operational guidance for the use of BODIPY FL Prazosin are critical for ensuring a safe and effective research environment. This guide provides detailed information on personal protective equipment, step-by-step handling procedures, and proper disposal methods for this fluorescent α1-adrenergic antagonist.
For researchers and scientists in drug development, adherence to strict safety and handling protocols is paramount. This document outlines the necessary precautions and procedures for working with this compound, a valuable tool for studying the subcellular localization of α1-adrenoceptor subtypes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. For compounding, administering, and disposing of the hazardous drug, it is recommended to wear two pairs of gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat or disposable gown | A solid-front gown with long sleeves and tight-fitting cuffs is recommended.[1] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Stock Solution to Cellular Labeling
Proper handling of this compound is crucial for both safety and experimental success. The following is a step-by-step guide for its preparation and use in a typical cell labeling experiment.
Stock Solution Preparation
This compound is typically dissolved in an anhydrous solvent like DMSO to create a stock solution.
| Parameter | Value | Notes |
| Solvent | Anhydrous DMSO | - |
| Recommended Concentration | 10-50 μM | The concentration can be adjusted based on experimental needs.[2] |
| Storage | -20°C | Protect from light and avoid repeated freeze-thaw cycles.[2] |
Experimental Protocol: Cell Labeling
This protocol provides a general workflow for labeling cells with this compound. Optimization may be required for specific cell types and experimental conditions.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration using a suitable buffer or cell culture medium.[2] It is advisable to perform preliminary experiments to determine the optimal concentration.[2]
-
Cellular Labeling: Add the this compound working solution to your cell culture system. Incubate at 37°C for 30 minutes to 1 hour to allow the fluorescent ligand to bind to the α1-adrenergic receptors on the cell surface.[2] Include appropriate controls to ensure the labeling agent is not toxic to the cells.[2]
-
Washing: After incubation, remove the unbound fluorescent ligand by washing the cells with an appropriate buffer. This step is crucial for reducing background signal.[2]
-
Analysis: The labeled cells can now be analyzed using techniques such as flow cytometry for quantitative analysis of α1-AR expression or confocal microscopy to study the distribution and localization of the receptors.[2]
Caption: Workflow for handling and disposal of this compound.
Disposal Plan: Ensuring Environmental Safety
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound, including unused working solutions and the initial rinsate from cleaning contaminated containers, should be collected as hazardous chemical waste.
-
Solid Waste: Items contaminated with this compound, such as gloves, pipette tips, and plasticware, should be collected in a designated hazardous waste container.
Disposal Procedure
Dispose of all waste materials in accordance with federal, state, and local regulations.[3] It is the responsibility of the product user to determine at the time of disposal whether a material containing the product should be classified as a hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
In case of a spill:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their scientific endeavors, contributing to advancements in drug development and cellular biology.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
